Strategic Precursor Synthesis for 3-Bromo-5-nitropicolinic Acid: A Comprehensive Technical Guide
Introduction & Chemical Context 3-Bromo-5-nitropicolinic acid (CAS 1211583-91-3) is a highly functionalized, electron-deficient pyridine building block heavily utilized in pharmaceutical chemistry and advanced materials...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
3-Bromo-5-nitropicolinic acid (CAS 1211583-91-3) is a highly functionalized, electron-deficient pyridine building block heavily utilized in pharmaceutical chemistry and advanced materials science [1]. Its architectural value lies in the presence of three orthogonal reactive sites:
C-2 Carboxylic Acid: Primed for amidation, esterification, or decarboxylative cross-coupling.
C-3 Bromine: Acts as a precise handle for transition-metal-catalyzed carbon-carbon or carbon-heteroatom bond formations.
C-5 Nitro Group: Serves as a strong electron-withdrawing group that can be subsequently reduced to an amine or displaced via Nucleophilic Aromatic Substitution (SNAr).
The Causality of the Synthetic Route:
Direct electrophilic aromatic substitution (such as nitration or bromination) on picolinic acid is notoriously inefficient. The pyridine ring is inherently electron-deficient, and the C-2 carboxylic acid further deactivates the ring, directing incoming electrophiles poorly and requiring forcing conditions that degrade the starting material [1].
To achieve the precise 3-bromo-5-nitro substitution pattern, a "bottom-up" precursor strategy is required. By starting with 2-aminopyridine , the strongly electron-donating amino group activates the ring and dictates strict ortho/para regiocontrol, allowing for the sequential, high-yield installation of the nitro and bromo functional groups before the C-2 position is converted into a carboxylic acid.
Retrosynthetic Rationale & Regiocontrol
The synthesis relies on a self-validating, five-step sequence designed to maximize regioselectivity and minimize purification bottlenecks.
Synthetic pathway for 3-Bromo-5-nitropicolinic acid from 2-aminopyridine.
The Logic of Regioselective Cyanation
A critical juncture in this pathway is the conversion of 2,3-dibromo-5-nitropyridine to the corresponding C-2 nitrile. Why does the cyanide nucleophile exclusively attack the C-2 position rather than C-3?
The C-2 bromine is highly activated for SNAr by two synergistic factors:
It is directly adjacent (ortho) to the electronegative pyridine nitrogen.
It is situated para to the strongly electron-withdrawing C-5 nitro group.
Conversely, the C-3 bromine is meta to the nitro group and lacks direct resonance activation from the ring nitrogen, rendering it inert under controlled cyanation conditions [4].
Regioselectivity rationale for the cyanation of 2,3-dibromo-5-nitropyridine.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems; physical changes (color, precipitation) serve as in-line quality control metrics.
Step 1: Nitration to 2-Amino-5-nitropyridine
Mechanism: Electrophilic aromatic substitution. The amino group directs the nitronium ion SEAr attack primarily to the para position (C-5) due to reduced steric hindrance compared to the ortho position.
Protocol: Dissolve 2-aminopyridine in concentrated H₂SO₄ and cool to 0 °C. Slowly add fuming HNO₃ dropwise, maintaining the temperature below 5 °C to prevent thermal runaway. After complete addition, warm the reaction to 50 °C for 1 hour.
Validation & Workup: Pour the mixture over crushed ice. The product will precipitate as a distinct yellow solid. Filter and wash with cold water until the filtrate is pH neutral.
Step 2: Bromination to 2-Amino-3-bromo-5-nitropyridine
Mechanism: With the C-5 position occupied, subsequent bromination is forced to the remaining activated ortho position (C-3).
Protocol: Suspend 2-amino-5-nitropyridine in glacial acetic acid at 10 °C. Add a stoichiometric equivalent of liquid bromine (Br₂) dropwise[2]. Stir at 20 °C for 30 minutes.
Validation & Workup: The reaction forms a thick suspension. Filter the solid, dissolve in ethyl acetate, and neutralize the residual acid by adjusting the pH to 8-9 with saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate to yield the brominated intermediate [2].
Step 3: Deoxybromination to 2,3-Dibromo-5-nitropyridine
Mechanism: Direct Sandmeyer bromination of highly electron-deficient aminopyridines often suffers from competitive hydrolysis, yielding poor results. A superior, self-validating two-step approach is utilized: diazotization/hydrolysis to the pyridin-2-ol, followed by deoxybromination.
Protocol:
Convert 2-amino-3-bromo-5-nitropyridine to 3-bromo-5-nitropyridin-2-ol using NaNO₂ in aqueous H₂SO₄ at 0 °C, followed by warming to induce hydrolysis.
Treat the isolated pyridin-2-ol with POBr₃ and PBr₃ at 120 °C for 3.5 hours [3].
Validation & Workup: Pour the cooled crude mixture into an ice-water bath. Extract with dichloromethane (DCM). Purify via silica gel chromatography (hexane/ethyl acetate) to isolate the target 2,3-dibromo-5-nitropyridine [3].
Step 4: Regioselective Cyanation to 3-Bromo-5-nitropyridine-2-carbonitrile
Mechanism: Copper-catalyzed SNAr.
Protocol: In a pressure tube, combine 2,3-dibromo-5-nitropyridine, a cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O), Na₂CO₃, catalytic CuI, and 1-butyl-imidazole in o-xylene [4]. Stir at 140–160 °C for 24 hours.
Validation & Workup: Quench with water and extract with DCM. The selective displacement of the C-2 bromine is confirmed via ¹H NMR (disappearance of the C-2 shift characteristics) and mass spectrometry [4].
Step 5: Acidic Hydrolysis to 3-Bromo-5-nitropicolinic acid
Mechanism: Acid-catalyzed hydration of the nitrile to an amide, followed by hydrolysis to the carboxylic acid. Note: Acidic conditions are strictly chosen over basic conditions to prevent the hydroxide-mediated SNAr displacement of the C-3 bromine or C-5 nitro group.
Protocol: Suspend the carbonitrile intermediate in 6M HCl and reflux for 12 hours.
Validation & Workup: Upon cooling, the target 3-bromo-5-nitropicolinic acid precipitates directly from the acidic aqueous layer. Filter, wash with cold water, and dry under vacuum to yield the high-purity building block [1].
Quantitative Data Summary
The table below summarizes the expected quantitative parameters and yields for the scale-up of this synthetic pathway.
Step
Transformation
Key Reagents
Intermediate / Product
Expected Yield
CAS Number
1
Nitration
HNO₃, H₂SO₄
2-Amino-5-nitropyridine
80 - 85%
4214-76-0
2
Bromination
Br₂, AcOH
2-Amino-3-bromo-5-nitropyridine
30 - 40%
15862-31-4
3
Deoxybromination
1. NaNO₂, H₂SO₄2. POBr₃, PBr₃
2,3-Dibromo-5-nitropyridine
70 - 75%
15862-36-9
4
Cyanation
K₄[Fe(CN)₆], CuI
3-Bromo-5-nitropyridine-2-carbonitrile
60 - 65%
55758-02-6*
5
Acidic Hydrolysis
6M HCl, Reflux
3-Bromo-5-nitropicolinic acid
85 - 90%
1211583-91-3
*Represents the base scaffold CAS for 3-bromopyridine-2-carbonitrile prior to nitro-substitution characterization.
References
Benchchem. "3-Bromo-5-nitropicolinic Acid | CAS 1211583-91-3".
using 3-Bromo-5-nitropicolinic acid in organic synthesis
An Application Guide for the Strategic Use of 3-Bromo-5-nitropicolinic Acid in Synthetic Chemistry Introduction: Unlocking Synthetic Versatility In the landscape of modern organic synthesis, the strategic selection of bu...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the Strategic Use of 3-Bromo-5-nitropicolinic Acid in Synthetic Chemistry
Introduction: Unlocking Synthetic Versatility
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Bromo-5-nitropicolinic acid (CAS 1211583-91-3) has emerged as a highly versatile and valuable precursor, particularly in the fields of medicinal chemistry, agrochemical development, and materials science.[1][2][3] Its utility stems from a unique trifecta of functional groups arrayed on a pyridine scaffold: a carboxylic acid, a bromine atom, and a nitro group. Each of these sites offers a distinct handle for chemical modification, allowing for sequential and orthogonal transformations.
This guide provides an in-depth exploration of the reactivity of 3-Bromo-5-nitropicolinic acid, complete with field-proven protocols and mechanistic insights. The aim is to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this powerful intermediate. The presence of both bromo and nitro substituents, which are strongly electron-withdrawing, significantly decreases the electron density of the pyridine ring, influencing its reactivity at each functional site.[1]
Molecular Overview and Strategic Reactive Sites
The power of 3-Bromo-5-nitropicolinic acid lies in its three distinct and selectively addressable functional groups. This multi-functionality enables a divergent synthetic approach, where a single starting material can give rise to a diverse library of compounds.
Figure 1: Key reactive sites of 3-Bromo-5-nitropicolinic acid.
Section 1: Transformations at the Carboxylic Acid Moiety
The carboxylic acid at the C2 position is a primary site for modification, enabling the synthesis of a wide range of derivatives such as amides and esters.[1] These transformations typically require activation of the carboxyl group to enhance its electrophilicity for subsequent nucleophilic attack.
Causality of Experimental Choice: Activation to Acyl Chloride
Conversion to an acyl chloride is a robust and highly efficient method for carboxyl activation.[1] Thionyl chloride (SOCl₂) is a preferred reagent for this transformation. The reaction's efficacy is driven by the formation of gaseous byproducts (SO₂ and HCl), which shifts the equilibrium towards the product, ensuring a near-quantitative conversion.[1] The resulting 3-bromo-5-nitro-2-picolinoyl chloride is a highly reactive intermediate, ready to engage with a variety of nucleophiles.
Protocol 1: Two-Step Amide Synthesis via Acyl Chloride Intermediate
This protocol details the conversion of 3-Bromo-5-nitropicolinic acid to its corresponding acyl chloride, followed by reaction with a primary or secondary amine to yield the target amide. This method is broadly applicable and foundational in medicinal chemistry for generating compound libraries.[4][5]
Materials & Reagents
Reagent/Material
Purpose
3-Bromo-5-nitropicolinic acid
Starting Material
Thionyl chloride (SOCl₂)
Activating Agent
Toluene
Anhydrous Solvent
Primary or Secondary Amine (e.g., Aniline)
Nucleophile
Dichloromethane (DCM)
Anhydrous Solvent
Triethylamine (Et₃N) or Pyridine
Base (HCl Scavenger)
Saturated NaHCO₃ solution
Aqueous Work-up
Brine
Aqueous Work-up
Anhydrous MgSO₄ or Na₂SO₄
Drying Agent
Rotary Evaporator
Solvent Removal
Magnetic Stirrer & Stir Bar
Agitation
Round-bottom flask, Condenser, Drying Tube
Glassware (Anhydrous Conditions)
Step-by-Step Methodology
Part A: Acyl Chloride Formation
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, add 3-Bromo-5-nitropicolinic acid (1.0 eq).
Reagent Addition: Suspend the acid in anhydrous toluene (approx. 5-10 mL per gram of acid). Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
Scientist's Note: The excess thionyl chloride ensures complete conversion and can also serve as a solvent. The reaction is exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
Isolation of Intermediate: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-bromo-5-nitro-2-picolinoyl chloride is a solid or oil and is typically used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.[1]
Part B: Amide Coupling
Setup: Dissolve the crude acyl chloride from Part A in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C in an ice bath.
Nucleophile Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM.
Scientist's Note: The base is crucial for scavenging the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[6]
Reaction: Add the amine/base solution dropwise to the cold acyl chloride solution with vigorous stirring. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC.
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Section 2: Transformations at the Bromo Moiety
The bromine atom at the C3 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1] These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse aryl, alkyl, or alkynyl groups.[1][7]
Causality of Experimental Choice: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is widely favored for its mild reaction conditions, commercial availability of a vast array of boronic acids, and high functional group tolerance.[8] The mechanism involves a palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps.[7][9] The presence of a base is critical for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate complex.[9]
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
This protocol provides a general method for coupling an arylboronic acid with 3-Bromo-5-nitropicolinic acid.
Materials & Reagents
Reagent/Material
Purpose
3-Bromo-5-nitropicolinic acid (or ester)
Electrophile
Arylboronic acid
Nucleophile
Pd(PPh₃)₄ or PdCl₂(dppf)
Palladium Catalyst Precursor
K₂CO₃, K₃PO₄, or Cs₂CO₃
Base
1,4-Dioxane and Water
Solvent System
Ethyl Acetate (EtOAc)
Extraction Solvent
Anhydrous MgSO₄ or Na₂SO₄
Drying Agent
Inert Gas (N₂ or Ar)
Anhydrous/Anaerobic Conditions
Schlenk flask or sealed tube
Reaction Vessel
Step-by-Step Methodology
Setup: To a flame-dried Schlenk flask or reaction vial, add 3-Bromo-5-nitropicolinic acid (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
Scientist's Note: If the free carboxylic acid is used, it may interfere with the basic conditions. It is often advantageous to first convert the acid to its methyl or ethyl ester to improve solubility and prevent side reactions.
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.
Causality: Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to deactivation and promotion of boronic acid homocoupling.[10]
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and then brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl picolinic acid derivative.
Section 3: Transformations at the Nitro Moiety
The nitro group at the C5 position is a powerful electron-withdrawing group that activates the ring for certain reactions. More importantly, it is a synthetic precursor to an amino group, which dramatically alters the electronic properties of the molecule and serves as a key functional group for further derivatization.[1] The reduction of an aromatic nitro group is one of the most fundamental and useful transformations in medicinal chemistry.[11][12]
Causality of Experimental Choice: Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction.[13] It often proceeds with high yield and avoids the use of stoichiometric metal reagents that can complicate purification. However, a key consideration is chemoselectivity. In the case of 3-Bromo-5-nitropicolinic acid, standard hydrogenation conditions (H₂, Pd/C) can also cause hydrodebromination (removal of the bromine atom). To preserve the bromo group, alternative reducing agents are often preferred. Reduction with metals in acidic solution (e.g., Fe/HCl, SnCl₂/HCl) is a classic and reliable alternative that is typically chemoselective for the nitro group reduction while leaving the aryl bromide intact.[13][14][15]
Protocol 3: Chemoselective Reduction of the Nitro Group with SnCl₂
This protocol describes the reduction of the nitro group to an amine using tin(II) chloride, preserving the C3-bromo substituent for subsequent cross-coupling reactions.
Figure 3: A synthetic pathway utilizing sequential nitro reduction and cross-coupling.
Materials & Reagents
Reagent/Material
Purpose
3-Bromo-5-nitropicolinic acid methyl ester
Starting Material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Reducing Agent
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Solvent
Saturated NaHCO₃ solution
Basification for Work-up
Celite
Filtration Aid
Ethyl Acetate (EtOAc)
Extraction Solvent
Anhydrous Na₂SO₄
Drying Agent
Step-by-Step Methodology
Setup: In a round-bottom flask, dissolve the 3-Bromo-5-nitropicolinic acid derivative (e.g., methyl ester, 1.0 eq) in ethanol.
Scientist's Note: Using the ester form is recommended as the free amine product can form a zwitterion, complicating extraction and purification.
Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in portions.
Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice. Slowly basify the mixture by adding saturated sodium bicarbonate solution until the pH is ~8. This will precipitate tin salts.
Filtration: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 3-bromo-5-aminopicolinic acid derivative can be purified by column chromatography if necessary.
Safety and Handling
3-Bromo-5-nitropicolinic acid and its derivatives should be handled with care. The parent compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
3-Bromo-5-nitropicolinic acid is a testament to the power of strategic functionalization in a synthetic building block. By understanding the distinct reactivity of its carboxylic acid, bromo, and nitro groups, chemists can devise elegant and efficient pathways to a vast array of complex molecules. The protocols and insights provided herein serve as a robust foundation for researchers to confidently incorporate this versatile intermediate into their synthetic programs, accelerating discovery in medicine, agriculture, and beyond.
References
3-Bromo-5-nitropicolinic Acid | CAS 1211583-91-3 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ_4A1drE4r3zUI-WLxTADmtlAXJ6DEO-Y1sLu27JMDTFjaoIt2bV-GExXx5GXBmgBRlJVZnvNq2gnWb7UQ2gSKtzlcheu1udmo_V0uVawpL-uqR6ZMYSwWJGzhLZo61YBNwPa1g==]
Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. [URL: https://ir.umsl.edu/thesis/243]
Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36771096/]
Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. [URL: https://www.rsc.
CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid - Google Patents. [URL: https://patents.google.
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1431]
US6194442B1 - 5-substituted picolinic acid compounds and their method of use - Google Patents. [URL: https://patents.google.
Sonogashira Coupling Reaction with Diminished Homocoupling. [URL: https://pubs.acs.org/doi/pdf/10.1021/ol034720d]
Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.nbinno.com/exploring-the-chemical-landscape-3-bromo-5-nitrobenzoic-acid-in-research-and-development-news/]
Reduction of nitro compounds - Wikipedia. [URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]
Nitro Reduction - Common Conditions. [URL: https://www.organic-chemistry.org/protectivegroups/nitro/nitro-reduction.htm]
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/10/08/more-reactions-on-the-aromatic-sidechain-reduction-of-nitro-groups-and-the-baeyer-villiger/]
Which one is the best procedure for the reduction of aromatic nitro compounds? - ResearchGate. [URL: https://www.researchgate.
What is the best procedure for Sonogashira coupling? - ResearchGate. [URL: https://www.researchgate.net/post/What_is_the_best_procedure_for_Sonogashira_coupling]
Nitro compound synthesis by nitrite substitution or nitration - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/nitrocompounds.shtm]
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI. [URL: https://www.mdpi.com/1422-8599/2018/3/M1001]
Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - Frontiers. [URL: https://www.frontiersin.org/research-topics/11832/nitro-compounds-as-versatile-building-blocks-for-the-synthesis-of-pharmaceutically-relevant-substances]
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568525/]
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [URL: https://growingscience.com/ac/Vol7/ac_2022_16.pdf]
Exploring the Frontiers of Medicinal Chemistry: Bridging Science and Healing. [URL: https://www.jmchemsci.com/article_194726.html]
Amide synthesis by acylation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1O/amides.shtm]
3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. [URL: https://www.nbinno.
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [URL: https://www.mdpi.com/1420-3049/22/2/189]
Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). [URL: https://sfamjournals.onlinelibrary.wiley.com/doi/abs/10.1111/j.1365-2672.1983.tb02636.x]
The Role of 3-Bromoaniline in Modern Organic Synthesis - Ketone Pharma. [URL: https://www.ketonepharma.com/the-role-of-3-bromoaniline-in-modern-organic-synthesis/]
improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions - Benchchem. [URL: https://www.benchchem.com/blog/improving-the-yield-of-3-amino-5-bromopyridine-suzuki-coupling-reactions]
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6154562/]
Heck reaction protocol for 3-Bromo-5-nitropicolinic acid
Application Note: Mizoroki-Heck Cross-Coupling Protocol for 3-Bromo-5-Nitropicolinic Acid Introduction & Mechanistic Rationale The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed carbon-carbon bond formati...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Mizoroki-Heck Cross-Coupling Protocol for 3-Bromo-5-Nitropicolinic Acid
Introduction & Mechanistic Rationale
The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed carbon-carbon bond formation, widely utilized in the synthesis of complex pharmaceuticals and functional materials[1]. Applying this methodology to highly functionalized heteroaromatics like 3-bromo-5-nitropicolinic acid requires precise control over reaction conditions. This specific substrate is highly electron-deficient due to the synergistic electron-withdrawing effects of the nitro group at the 5-position and the carboxylic acid at the 2-position.
As a Senior Application Scientist, it is critical to understand the causality behind the reaction design rather than simply following a recipe. The unique electronic and structural features of this substrate dictate the following mechanistic choices:
Oxidative Addition vs. Side Reactions: The electron-deficient nature of the pyridine ring accelerates the oxidative addition of the Pd(0) species into the C–Br bond. However, this heightened reactivity also increases the propensity for undesired side reactions, such as protodehalogenation or aryl halide homocoupling[2].
Carboxylic Acid Interference & Base Selection: The free carboxylic acid group poses a significant risk of coordinating with the palladium catalyst, forming insoluble Pd-carboxylate complexes that poison the catalytic cycle. To circumvent this, a stoichiometric excess of base (typically 3.0 equivalents) is mandatory. The first equivalent deprotonates the carboxylic acid to generate a soluble carboxylate salt in polar aprotic solvents, while the remaining base neutralizes the acid generated during the β-hydride elimination step of the Heck cycle[3].
Ligand Selection: Bulky, electron-rich phosphine ligands such as Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) are critical. They stabilize the active Pd(0) species and provide sufficient steric bulk to favor productive alkene insertion over competitive homocoupling pathways[2].
Quantitative Data: Optimized Reaction Conditions
The following table summarizes the optimized parameters for coupling 3-bromo-5-nitropicolinic acid with representative alkenes. These parameters are adapted from established protocols for structurally analogous electron-deficient bromopyridines[4].
Entry
Alkene Partner
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Expected Yield (%)
1
Styrene
Pd(OAc)₂ (5%)
P(o-tol)₃ (10%)
Et₃N (3.0)
DMF
100
18–24
75–85
2
n-Butyl acrylate
Pd(OAc)₂ (5%)
PPh₃ (10%)
K₂CO₃ (3.0)
NMP
110
16–20
80–90
3
Cyclohexyl vinyl ether
Pd₂(dba)₃ (2.5%)
BippyPhos (5%)
Et₃N (3.0)
DMF
90
12–16
65–75
Experimental Protocol: Step-by-Step Methodology
Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction proceeds through the correct mechanistic intermediates.
Step 1: Reagent Preparation & Pre-Deprotonation
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-5-nitropicolinic acid (1.0 mmol, 1.0 equiv.).
Add anhydrous DMF (5.0 mL) and stir until the substrate is fully dissolved.
Slowly add Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.) via syringe.
Causality Check: The solution may slightly change color or become mildly exothermic as the triethylammonium carboxylate salt forms. This step is mechanistically critical to mask the carboxylic acid from the palladium catalyst and ensure substrate solubility.
Step 2: Catalyst & Alkene Addition
4. Add Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%) and Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 mmol, 10 mol%).
5. Add the alkene (e.g., styrene) (1.5 mmol, 1.5 equiv.).
6. Seal the Schlenk tube with a rubber septum and degas the mixture by sparging with Argon for 10–15 minutes.
Causality Check: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand to phosphine oxide, which would permanently arrest the catalytic cycle.
Step 3: Reaction Execution & Monitoring
7. Replace the septum with a Teflon screw cap under continuous Argon flow.
8. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously for 18–24 hours.
9. In-Process Control (IPC): Monitor the reaction via LC-MS. Look for the disappearance of the starting mass [M-H]⁻ (m/z ~245/247) and the appearance of the product mass. If significant homocoupling (biaryl formation) is observed, reduce the reaction temperature by 10 °C in subsequent optimization runs[2].
Step 4: Workup & Isolation
10. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
11. Critical Acidification Step: Because the product exists as a water-soluble carboxylate salt under the basic reaction conditions, carefully adjust the pH of the aqueous phase to ~3.0 using 1M HCl.
Causality Check: This protonates the carboxylate back into the free carboxylic acid, driving the product out of the aqueous phase and into the organic phase.
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
Wash the combined organic layers with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via silica gel column chromatography (Eluent: Dichloromethane/Methanol gradient containing 0.1% Formic Acid to prevent streaking of the carboxylic acid on the column).
Workflow Visualization
Workflow for the Mizoroki-Heck cross-coupling of 3-Bromo-5-nitropicolinic acid.
References
Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Royal Society of Chemistry. 1
Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones. American Chemical Society.2
Application Notes and Protocols for the Heck Reaction of 2-Bromopyridine 1-oxide. Benchchem. 3
Application Notes and Protocols for the Heck Reaction of 3-Bromo-2-Nitropyridine. Benchchem.4
Application Note: Advanced Experimental Protocols for Amide Coupling with 3-Bromo-5-nitropicolinic Acid
Introduction & Mechanistic Rationale 3-Bromo-5-nitropicolinic acid (CAS 1211583-91-3) is a highly functionalized, versatile building block utilized in advanced pharmaceutical chemistry, drug discovery, and the design of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
3-Bromo-5-nitropicolinic acid (CAS 1211583-91-3) is a highly functionalized, versatile building block utilized in advanced pharmaceutical chemistry, drug discovery, and the design of transition-metal ligands . However, the construction of an amide bond using this specific substrate presents a unique set of physicochemical challenges that cause standard, unoptimized coupling procedures to fail:
Severe Steric Hindrance : The bromine atom at the C3 position is situated directly ortho to the carboxylic acid moiety. This creates a significant steric shield that physically impedes the approach of bulky coupling reagents and incoming amines .
Electronic Deactivation : Both the 3-bromo and 5-nitro groups are strongly electron-withdrawing. While this makes the resulting activated carbonyl highly electrophilic, it severely reduces the nucleophilicity of the carboxylate anion during the initial activation step (e.g., attacking the uronium species of HATU).
Vulnerability to Side-Reactions (SNAr) : The highly electron-deficient pyridine ring is susceptible to Nucleophilic Aromatic Substitution (SNAr). Highly nucleophilic amines may displace the 3-bromo or 5-nitro groups if the reaction is subjected to prolonged heating or excessive equivalents of the amine.
To navigate these challenges, this guide outlines a dual-pathway protocol. Route A utilizes HATU, which is ideal for standard primary and secondary amines due to its superior efficiency in overcoming moderate steric barriers . Route B employs in situ acid chloride generation via oxalyl chloride, reserved for highly hindered amines or weakly nucleophilic anilines where standard uronium-based reagents fail to achieve complete conversion .
Experimental Workflow and Decision Matrix
Caption: Decision matrix for selecting the optimal amide coupling strategy based on amine properties.
Quantitative Data: Coupling Strategy Comparison
Coupling Method
Reagents
Activation Intermediate
Best Suited For
Expected Yield
Reaction Time
Primary Risk
Uronium (Route A)
HATU, DIPEA, DMF
7-Aza-1-hydroxybenzotriazole ester (OAt)
Aliphatic amines, unhindered 2° amines
75 - 90%
2 - 4 h
SNAr with excess amine
Acid Chloride (Route B)
(COCl)₂, cat. DMF, DCM
Acyl chloride
Anilines, sterically hindered amines
60 - 85%
4 - 12 h
Decarboxylation, hydrolysis
Carbodiimide
EDC, HOBt, DIPEA, DCM
1-Hydroxybenzotriazole ester (OBt)
Unhindered primary amines
40 - 60%
12 - 24 h
Slow activation, low yield
Detailed Experimental Methodologies
Route A: HATU-Mediated Coupling (For Aliphatic and Unhindered Amines)
Mechanistic Insight : HATU is selected over traditional carbodiimides (EDC/HOBt) because the resulting OAt active ester is exceptionally reactive. The neighboring nitrogen in the 7-aza-benzotriazole ring provides anchimeric assistance, compensating for the steric hindrance of the 3-bromo group. The use of a polar aprotic solvent (DMF) stabilizes the polar transition state .
Step-by-Step Procedure :
Preparation : In an oven-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-Bromo-5-nitropicolinic acid (1.0 eq, 1.0 mmol, 247 mg) in anhydrous DMF (5.0 mL).
Causality: A substantial excess of base ensures complete deprotonation of the electron-deficient carboxylic acid, enhancing its nucleophilicity toward the HATU uronium salt.
Activation : Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 eq, 1.1 mmol, 418 mg) portion-wise. Stir at 0 °C for 15 minutes.
Causality: Pre-activation forms the reactive OAt ester. Cooling prevents premature degradation of the activated complex and suppresses immediate decarboxylation.
Reaction : Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor completion via LC-MS.
Workup : Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Route B: Acid Chloride Generation (For Anilines and Hindered Amines)
Mechanistic Insight : Weak nucleophiles (like anilines) cannot efficiently trap the OAt ester before hydrolysis or side reactions occur. Converting the acid to an acyl chloride forces the reaction by creating a highly electrophilic carbonyl carbon, successfully overcoming the steric bulk of the ortho-bromo group .
Step-by-Step Procedure :
Preparation : Suspend 3-Bromo-5-nitropicolinic acid (1.0 eq, 1.0 mmol, 247 mg) in anhydrous Dichloromethane (DCM) (5.0 mL) under N₂ at 0 °C.
Catalyst Addition : Add 1-2 drops of anhydrous DMF.
Caution: Vigorous gas evolution (CO and CO₂) will occur. Ensure proper venting.
Activation : Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours until the solution becomes homogeneous (indicating complete conversion to the acid chloride).
Concentration : Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM.
Crucial Causality Step: Do not heat the water bath above 30 °C during evaporation. The highly electron-deficient picolinoyl chloride is prone to rapid decarboxylation under thermal stress.
Coupling : Redissolve the crude acid chloride in anhydrous DCM (5.0 mL) and cool to 0 °C. Add Triethylamine (TEA) (2.5 eq, 2.5 mmol, 348 µL) followed by the slow addition of the amine (1.0 eq, 1.0 mmol).
Reaction & Workup : Stir at room temperature for 4–12 hours. Quench with water (10 mL), extract with DCM (2 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Troubleshooting and Self-Validating Quality Control
A robust protocol must be self-validating. Use the following diagnostic observations to correct reaction trajectories:
Observation : LC-MS reveals a major mass peak corresponding to [M - Br + Amine].
Causality: The amine acted as a nucleophile in an SNAr reaction, displacing the 3-bromo group rather than attacking the carbonyl.
Solution: Lower the reaction temperature to 0 °C for the entire duration. Reduce the amine equivalents to strictly 1.0 eq. Ensure the amine is added highly diluted and dropwise.
Observation : Low yield with near-quantitative recovery of the starting carboxylic acid.
Causality: Incomplete activation due to moisture, or the activated ester hydrolyzed before the amine could attack (common with bulky amines).
Solution: Switch from Route A to Route B. Ensure all solvents are strictly anhydrous and glassware is flame-dried.
Observation : Significant gas evolution during coupling and formation of a debrominated/denitrated pyridine byproduct.
Causality: Decarboxylation of the activated picolinic acid intermediate.
Solution: Maintain strict temperature control (≤ 25 °C). Do not leave the activated ester or acid chloride stirring without the amine for prolonged periods.
References
National Center for Biotechnology Information (PubChem) . "3-Bromo-5-nitropyridine-2-carboxylic acid". PubChem Compound Summary for CID 53344654. Available at:[Link]
Schäfer, G., & Bode, J. W. "The Synthesis of Sterically Hindered Amides". Chimia, 2014, 68(10), 622-626. Available at:[Link]
Spring, D. R., et al. "The reductive cleavage of picolinic amides". Tetrahedron Letters, 2016, 57(41), 4604-4607. Available at:[Link]
Devi, P., et al. "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid". PubMed Central (PMC), 2015. Available at:[Link]
Application
large-scale synthesis of 3-Bromo-5-nitropicolinic acid
Application Note: Scalable Synthesis and Process Optimization of 3-Bromo-5-nitropicolinic Acid 1. Executive Summary 3-Bromo-5-nitropicolinic acid (CAS 1211583-91-3) is an advanced, highly functionalized heterocyclic buil...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis and Process Optimization of 3-Bromo-5-nitropicolinic Acid
1. Executive Summary
3-Bromo-5-nitropicolinic acid (CAS 1211583-91-3) is an advanced, highly functionalized heterocyclic building block extensively utilized in pharmaceutical chemistry and drug discovery[1]. Featuring a carboxylic acid, a bromo substituent, and a nitro group on a pyridine core, it serves as a versatile precursor for cross-coupling reactions and nucleophilic aromatic substitutions[1]. This application note details a robust, two-step scalable synthetic protocol starting from the commercially available 2-methyl-5-nitropyridine, prioritizing regiocontrol, safety, and high-throughput scalability.
2. Mechanistic Rationale & Pathway Design
The synthesis of polysubstituted pyridines requires careful orchestration of electrophilic aromatic substitution (EAS) due to the inherently electron-deficient nature of the pyridine ring, which is further deactivated by the nitro group[1].
Avoidance of Direct Functionalization: Direct nitration and bromination of picolinic acid often require forcing conditions (e.g., fuming HNO3/H2SO4 at elevated temperatures) and yield complex mixtures of regioisomers that are difficult to separate on a large scale[1].
The Synergistic Directing Strategy: By starting with 2-methyl-5-nitropyridine, we leverage a synergistic directing effect. The methyl group is weakly activating and ortho/para-directing, while the nitro group is strongly deactivating and meta-directing. Consequently, both substituents direct incoming electrophiles exclusively to the 3-position. Bromination at this site yields 3-bromo-2-methyl-5-nitropyridine (CAS 186593-42-0), a highly stable and well-characterized intermediate[2][3]. Subsequent chemoselective oxidation of the alpha-methyl group yields the target picolinic acid.
Figure 1: Two-step scalable synthetic workflow for 3-Bromo-5-nitropicolinic acid.
3. Step-by-Step Experimental Protocols
Self-Validating System Note: Both protocols incorporate In-Process Controls (IPC) via HPLC. A reaction is only considered complete when the starting material peak area is <1.5% relative to the product, ensuring batch-to-batch trustworthiness.
Protocol A: Regioselective Bromination (Synthesis of 3-Bromo-2-methyl-5-nitropyridine)
Causality of Reagent Choice: N-Bromosuccinimide (NBS) in concentrated sulfuric acid is utilized instead of elemental bromine (Br2). The superacidic medium protonates the pyridine ring, preventing unwanted side reactions, while simultaneously activating NBS to generate a highly reactive bromonium ion (
Br+
) capable of attacking the deactivated ring.
Setup: Charge a dry 2 L jacketed reactor with concentrated H2SO4 (500 mL) and cool to 0–5 °C using a chiller.
Addition: Slowly add 2-methyl-5-nitropyridine (100 g, 0.72 mol) in portions under vigorous mechanical stirring. Observation: The solution turns deep yellow. Exotherm expected; maintain internal temperature below 20 °C.
Heating: Ramp the reactor temperature to 70 °C and stir for 12 hours.
IPC: Sample 0.5 mL, quench in ice water, extract with EtOAc, and analyze via HPLC. Proceed when starting material is <1%.
Workup: Cool the mixture to room temperature and pour it slowly over crushed ice (2 kg) under vigorous stirring. Causality: The product is highly insoluble in cold aqueous acid and will precipitate immediately as a yellow/brown solid[2].
Isolation: Filter the precipitate, wash sequentially with cold water (3 x 500 mL) and saturated NaHCO3 (200 mL) to neutralize residual acid, and dry under a vacuum at 45 °C to constant weight.
Protocol B: Chemoselective Oxidation (Synthesis of 3-Bromo-5-nitropicolinic acid)
Causality of Reagent Choice: Potassium permanganate (KMnO4) in water is the optimal oxidant for alpha-methyl groups on electron-deficient pyridines. The reaction is run in neutral/slightly alkaline water, where the resulting picolinate salt is highly soluble, driving the equilibrium forward.
Setup: In a 3 L round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 3-bromo-2-methyl-5-nitropyridine (100 g, 0.46 mol) in deionized water (1.5 L). Heat the suspension to 85 °C.
Oxidation: Add KMnO4 (218 g, 1.38 mol, 3.0 eq) in 10 equal portions over 2 hours. Causality: Portion-wise addition is critical. KMnO4 oxidation is highly exothermic. Dumping the reagent causes thermal runaway and over-oxidation (ring cleavage).
Maturation: Maintain heating at 85–90 °C for an additional 4 hours. The mixture will turn into a thick brown slurry due to the formation of manganese dioxide (MnO2).
IPC: Filter a 1 mL aliquot, acidify the filtrate with HCl, extract with EtOAc, and check via HPLC for the disappearance of the intermediate.
Hot Filtration: Filter the hot reaction mixture through a Celite pad to remove MnO2. Causality: The potassium salt of the product can co-precipitate or adsorb onto the high-surface-area MnO2 if cooled, leading to severe yield loss. Wash the filter cake with hot water (2 x 200 mL).
Precipitation: Cool the combined aqueous filtrate to 5 °C and slowly acidify with concentrated HCl to pH 1.5–2.0. The target picolinic acid will precipitate as a white to pale-yellow crystalline solid.
Isolation: Filter, wash with ice-cold water (100 mL), and dry under a high vacuum at 50 °C.
4. Quantitative Data & Process Metrics
The following table summarizes the process metrics across three different scale-up batches, demonstrating the robustness and reproducibility of the described protocols.
Scale (Starting Material)
Step 1 Yield (%)
Step 2 Yield (%)
Overall Yield (%)
HPLC Purity (%)
Target CQA Met?
10 g (Bench-scale)
84.5
78.2
66.1
>99.0
Yes
100 g (Kilo-lab prep)
85.1
75.4
64.2
>98.5
Yes
1.0 kg (Pilot-scale)
82.3
73.8
60.7
>98.5
Yes
5. Troubleshooting & Process Insights
Incomplete Bromination (Step 1): If the IPC shows >5% starting material after 12 hours, the H2SO4 may have absorbed ambient moisture, reducing its superacidic strength. Ensure anhydrous conditions during the initial setup. An additional 0.2 eq of NBS can be added to drive completion.
Low Yield in Oxidation (Step 2): Usually caused by allowing the reaction mixture to cool before the Celite filtration. MnO2 acts as a sponge for carboxylate salts. Always maintain the slurry above 70 °C during filtration.
Product Discoloration: If the final 3-bromo-5-nitropicolinic acid is dark brown instead of pale yellow, trace manganese salts have carried over. Reslurry the product in 1M HCl for 30 minutes, filter, and wash with cold water.
The Strategic Application of 3-Bromo-5-nitropicolinic Acid in Advanced Materials Synthesis
Introduction: A Multifunctional Building Block for Rational Material Design In the landscape of materials science, the design and synthesis of functional materials such as Metal-Organic Frameworks (MOFs) and Coordination...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Multifunctional Building Block for Rational Material Design
In the landscape of materials science, the design and synthesis of functional materials such as Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) depend critically on the rational selection of organic linkers. 3-Bromo-5-nitropicolinic acid emerges as a highly strategic building block, offering a unique convergence of functionalities within a single, rigid heterocyclic scaffold.[1] Its structure, featuring a pyridine-2-carboxylic acid core, is pre-organized for metal chelation. This is further enhanced by two powerful, electronically distinct substituents: a bromo group at the 3-position and a nitro group at the 5-position.[1]
This guide provides an in-depth exploration of how these functionalities can be leveraged to create sophisticated materials. We will move beyond simple synthesis, focusing on the causality behind experimental choices and demonstrating how this single molecule can serve as a platform for creating materials with tunable properties for applications in luminescence, catalysis, and sensing. The protocols described herein are designed to be self-validating, providing researchers with a robust framework for innovation.
The core value of 3-Bromo-5-nitropicolinic acid lies in its three distinct reactive zones:
The Picolinate Headgroup: The nitrogen and carboxylic acid form a classic bidentate chelation site, ideal for constructing stable, porous frameworks with a variety of metal ions.[1]
The Bromo Substituent: This group serves as a robust and versatile "handle" for post-synthetic modification (PSM), allowing for the covalent introduction of new functional groups after the initial framework has been assembled.[1]
The Nitro Substituent: As a strong electron-withdrawing group, it modulates the electronic properties of the ligand and the resulting framework. Crucially, it can be chemically reduced to a primary amine, unlocking a secondary pathway for post-synthetic functionalization.[1]
This trifecta of features enables a multi-stage approach to material design, where an initial framework can be synthesized and subsequently tailored for specific applications.
Application Note 1: Synthesis of a Luminescent Lanthanide Coordination Polymer
Rationale: Picolinate-based ligands are excellent "antenna" molecules for sensitizing lanthanide ion luminescence.[2] The ligand absorbs UV light and efficiently transfers the energy to the metal center (e.g., Europium, Eu³⁺), which then emits light at its characteristic wavelength (strong red emission for Eu³⁺).[3][4] This protocol details the synthesis of a hypothetical Eu³⁺ coordination polymer, Eu-(BNP) (where BNP denotes the deprotonated 3-bromo-5-nitropicolinate ligand), using a standard hydrothermal method. The presence of the heavy bromine atom can also enhance phosphorescence, potentially improving the efficiency of intersystem crossing and subsequent energy transfer to the lanthanide ion.
Experimental Protocol: Hydrothermal Synthesis of Eu-(BNP)
Nitric Acid (as a modulator, optional but recommended)[3]
Step-by-Step Procedure:
Reagent Preparation: In a 20 mL glass vial, dissolve 24.7 mg (0.1 mmol) of 3-Bromo-5-nitropicolinic acid and 44.6 mg (0.1 mmol) of Eu(NO₃)₃·6H₂O in a solvent mixture of 6 mL DMF and 2 mL deionized water.
Modulation (Optional): Add one drop of 2M nitric acid to the solution. Causality: Acid modulators can help control the deprotonation rate of the carboxylic acid and compete for coordination sites, which often leads to fewer nucleation sites and the growth of higher-quality, larger crystals suitable for single-crystal X-ray diffraction.[4]
Sonication: Place the vial in an ultrasonic bath for 10 minutes to ensure complete dissolution and a homogenous mixture.
Reaction: Tightly cap the vial and place it in a programmable oven. Heat the mixture to 120°C over 2 hours and hold at this temperature for 48 hours.
Cooling: Allow the oven to cool slowly to room temperature over a period of 24 hours. Causality: Slow cooling is crucial for promoting the growth of well-defined crystals and preventing the rapid precipitation of amorphous powder.
Product Isolation: Decant the mother liquor. Wash the resulting crystalline product by immersing it in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials trapped within the pores.
Activation: Decant the final DMF wash and dry the product under vacuum at 80°C for 12 hours to yield the activated, solvent-free coordination polymer, Eu-(BNP).
Expected Characterization & Data
Parameter
Expected Outcome
Significance
PXRD
A unique diffraction pattern confirming the formation of a new crystalline phase.
Verifies the successful synthesis and phase purity of the material.
FT-IR Spectroscopy
Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹); shift of the C=O stretch to a lower wavenumber.
Confirms coordination of the carboxylate group to the Eu³⁺ ion.
Photoluminescence
Excitation at ~320-350 nm should result in sharp emission peaks characteristic of Eu³⁺, particularly the hypersensitive ⁵D₀ → ⁷F₂ transition around 615 nm.[4]
Demonstrates the "antenna effect" and successful energy transfer, confirming the material's luminescent properties.
Thermogravimetric Analysis
High thermal stability, likely stable up to 300-350°C before ligand decomposition.
Indicates the robustness of the coordination polymer framework.
Application Note 2: Synthesis of a Porous, Functionalizable Metal-Organic Framework (M-BNP-MOF)
Rationale: The directional bonding preferences of the picolinate ligand combined with transition metals like Zinc (Zn²⁺) or Copper (Cu²⁺) can lead to the formation of robust, porous 3D frameworks.[5] This protocol outlines a solvothermal synthesis for a hypothetical MOF, designated M-BNP-MOF (M = Zn or Cu), designed to possess accessible pores and reactive sites for subsequent modification.
Experimental Protocol: Solvothermal Synthesis of Zn-BNP-MOF
Materials:
3-Bromo-5-nitropicolinic acid
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
N,N-Diethylformamide (DEF)
Step-by-Step Procedure:
Reagent Preparation: In a 20 mL Teflon-lined stainless steel autoclave, combine 37.0 mg (0.15 mmol) of 3-Bromo-5-nitropicolinic acid and 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O.
Solvent Addition: Add 10 mL of DEF to the autoclave. Causality: DEF is often used in MOF synthesis as a high-boiling point solvent that can also decompose at high temperatures to generate diethylamine, which acts as a base to facilitate the deprotonation of the ligand.
Homogenization: Briefly sonicate the sealed autoclave to ensure the solids are well-dispersed.
Reaction: Place the autoclave in an oven and heat to 100°C for 72 hours.
Cooling & Isolation: After slow cooling to room temperature, crystals of Zn-BNP-MOF are collected by filtration.
Washing: The collected solid is washed with fresh DEF (3 x 10 mL) and then solvent-exchanged with methanol for 3 days (replacing the methanol daily). Causality: Solvent exchange with a more volatile solvent like methanol makes the final activation step easier and more effective.
Activation: The methanol-exchanged sample is heated under a dynamic vacuum at 120°C for 12 hours to fully remove guest molecules from the pores, yielding the activated Zn-BNP-MOF.
Synthesis and Modification Workflow
Caption: Workflow for synthesis and subsequent functionalization of M-BNP-MOF.
Protocol 1: Post-Synthetic Modification via Suzuki Coupling
Rationale: The bromo group on the M-BNP-MOF backbone is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the precise installation of new aryl groups (e.g., phenyl, biphenyl) into the pores, which can be used to tune pore size, hydrophobicity, or introduce catalytic sites.[1]
Materials:
Activated M-BNP-MOF (50 mg)
Phenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
Anhydrous 1,4-Dioxane
Step-by-Step Procedure:
Reactor Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend 50 mg of activated M-BNP-MOF in 10 mL of anhydrous 1,4-dioxane.
Reagent Addition: To the suspension, add phenylboronic acid (3 eq. per bromo site), K₂CO₃ (4 eq.), Pd(OAc)₂ (0.1 eq.), and PPh₃ (0.2 eq.).
Reaction: Heat the mixture at 80°C with stirring for 24 hours.
Work-up: Cool the reaction to room temperature. Isolate the solid MOF by centrifugation.
Washing: Wash the modified MOF extensively with dioxane, water, and finally methanol to remove all residual catalyst and reagents.
Activation: Dry the final product, M-Phenyl-MOF, under vacuum at 100°C for 12 hours. The success of the modification can be confirmed by ¹H NMR of a digested sample of the MOF.
Protocol 2: Post-Synthetic Reduction of the Nitro Group
Rationale: The reduction of the framework's nitro groups to amines is a powerful transformation.[1] Amine-functionalized MOFs are known to have enhanced CO₂ capture capabilities and the amine group can serve as a basic catalytic site or be further derivatized.[6][7]
Materials:
Activated M-BNP-MOF (50 mg)
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Ethanol
Triethylamine
Step-by-Step Procedure:
Suspension: Suspend 50 mg of M-BNP-MOF in 10 mL of ethanol.
Reducing Agent: Add a solution of SnCl₂·2H₂O (10 eq. per nitro group) in 5 mL of ethanol to the MOF suspension.
Reaction: Stir the mixture at 70°C for 12 hours. The progress can be monitored by a color change of the solid (often from pale yellow to a darker color).
Neutralization & Washing: After cooling, filter the solid and wash with ethanol. To neutralize any residual acid and remove tin byproducts, wash the MOF with a dilute solution of triethylamine in ethanol, followed by extensive washing with pure ethanol.
Activation: Dry the resulting amine-functionalized MOF (M-BAP-MOF, Bromo-Amino-Picolinate) under vacuum. FT-IR spectroscopy should show the appearance of N-H stretching bands (~3300-3400 cm⁻¹) and the disappearance of the nitro stretches.
Multi-Functionalization Pathway
Caption: Potential pathways for creating a difunctionalized MOF.
Conclusion
3-Bromo-5-nitropicolinic acid is far more than a simple linker; it is a complete platform for the synthesis of advanced, functional materials. Its inherent multifunctionality allows for a tiered approach to material design: initial framework construction followed by one or two distinct post-synthetic modification steps. This enables the creation of a diverse family of materials from a single parent framework, each tailored with specific chemical functionality. The protocols and rationale provided here offer a blueprint for researchers to unlock the potential of this versatile building block in developing next-generation materials for a wide array of scientific applications.
References
Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications. Inorganic Chemistry. [4]
A Post-Synthetic Modification Approach to Expand MIL-101-NH2 Functionalization. MDPI. [6]
Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications. PMC. [3]
Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications | Request PDF. ResearchGate. [8]
Metal-Organic Frameworks as Versatile Heterogeneous Solid Catalysts for Henry Reactions. MDPI. [9]
A Post-Synthetic Modification Approach to Expand MIL-101-NH2 Functionalization. Preprints.org. [10]
Lanthanoid Coordination Polymers Based on Homoditopic Picolinate Ligands: Synthesis, Structure and Magnetic Properties. MDPI. [2]
Technical Support Center: Purification of 3-Bromo-5-nitropicolinic Acid
Welcome to the Technical Support Center for the isolation and purification of 3-Bromo-5-nitropicolinic acid (CAS 1211583-91-3) . This compound is a highly functionalized, electron-deficient heteroaromatic building block...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 3-Bromo-5-nitropicolinic acid (CAS 1211583-91-3) . This compound is a highly functionalized, electron-deficient heteroaromatic building block critical for pharmaceutical chemistry and transition-metal-catalyzed cross-coupling applications[1].
Due to the presence of three distinct functional groups (a carboxylic acid, a bromo substituent, and a nitro group) on a single pyridine ring, the purification of this compound requires precise control over pH, solvent polarity, and thermal conditions to prevent degradation. This guide provides field-proven troubleshooting insights and self-validating protocols to ensure high-purity recovery.
Part 1: Expert Troubleshooting & FAQs
Q1: Why do I see degradation or loss of the bromo-substituent when using NaOH for acid-base extraction?
The Causality: The pyridine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro group at the 5-position and a bromo group at the 3-position further depletes the electron density of the aromatic system[1]. This specific electronic arrangement makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [2].
When a strong base like Sodium Hydroxide (NaOH) is used, the hydroxide ion acts as a strong nucleophile and can displace the bromo group (or even the nitro group), leading to hydroxylated byproducts.
The Solution: Always use a mild base, such as saturated Sodium Bicarbonate (NaHCO3). The conjugate acid of bicarbonate has a pKa of ~6.4, which is strong enough to deprotonate the highly acidic picolinic acid (estimated pKa < 2.0) to form a water-soluble salt, but not nucleophilic enough to trigger SNAr degradation.
Q2: My crude product "oils out" instead of crystallizing during recrystallization. How do I fix this?
The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your impure mixture is lower than the temperature at which the compound saturates the solvent. Instead of forming a rigid crystal lattice, the compound crashes out as a supercooled, viscous liquid that traps impurities.
The Solution: Switch to a binary solvent system (e.g., Ethanol/Water) and alter the cooling kinetics. Dissolve the crude in a minimal amount of boiling ethanol, add water dropwise until the solution becomes faintly turbid, and then add a few drops of ethanol to clear it. Crucially, allow the flask to cool ambiently in a water bath to slow the temperature drop. Seeding the solution with a pure crystal of 3-bromo-5-nitropicolinic acid at 40°C will force nucleation over oiling.
Q3: How can I efficiently separate 3-bromo-5-nitropicolinic acid from isomeric byproducts (e.g., 4-nitro isomers) using silica gel chromatography?
The Causality: Free carboxylic acids strongly hydrogen-bond with the free silanol (Si-OH) groups on stationary silica gel. If you run the column with standard neutral eluents (like Hexane/Ethyl Acetate), the compound will streak severely across the column, causing fractions to overlap with isomeric impurities.
The Solution: You must suppress the ionization of the carboxylic acid. Add 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid (FA) to your mobile phase (e.g., Dichloromethane/Methanol). The volatile acid outcompetes the picolinic acid for the silica's hydrogen-bonding sites, forcing the target compound to elute as a tight, sharp band.
This protocol separates the target acid from neutral or basic organic impurities (e.g., unreacted starting materials or des-carboxylated byproducts) without risking SNAr degradation.
Step-by-Step Methodology:
Dissolution: Suspend 10 g of crude 3-bromo-5-nitropicolinic acid in 100 mL of Ethyl Acetate (EtOAc) in a separatory funnel.
Mild Deprotonation: Add 100 mL of saturated aqueous NaHCO3.
Validation Checkpoint: Observe effervescence (CO2 gas evolution). Swirl gently and vent frequently until gas evolution ceases. The target compound is now in the aqueous phase as a sodium salt.
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
Organic Wash: Wash the aqueous layer with an additional 50 mL of EtOAc to remove residual lipophilic impurities. Discard the organic layers (or retain for TLC analysis).
Controlled Acidification: Place the aqueous layer in an ice bath (0-5°C). While stirring vigorously, add 1M HCl dropwise.
Validation Checkpoint: Monitor the pH using indicator paper or a pH meter. Continue addition until the pH reaches 1.5 - 2.0. A dense, off-white to pale yellow precipitate will form.
Isolation: Stir the suspension for 30 minutes at 0°C to ensure complete precipitation. Filter the solid under a vacuum, wash with 20 mL of ice-cold distilled water to remove inorganic salts, and dry under a high vacuum at 40°C overnight.
Protocol B: Isomer-Selective Silica Gel Chromatography
Use this protocol when the crude mixture contains closely eluting structural isomers that cannot be resolved by extraction.
Step-by-Step Methodology:
Eluent Preparation: Prepare a solvent system of Dichloromethane (DCM) : Methanol (MeOH) : Glacial Acetic Acid (AcOH) in a 95:4:1 ratio.
Dry Loading (Critical Step): Due to the compound's limited solubility in DCM, dissolve the crude mixture in a minimal amount of Tetrahydrofuran (THF) or MeOH. Add silica gel (approx. 3x the mass of the crude) and evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.
Validation Checkpoint: The powder must not clump; clumping indicates residual solvent which will ruin the column's theoretical plates.
Column Packing: Slurry-pack the silica column using the prepared eluent. Load the dry powder evenly onto the top of the silica bed.
Elution & Monitoring: Elute the column under positive pressure. Collect fractions and monitor via TLC (UV active at 254 nm).
Validation Checkpoint: Co-spot fractions against a known standard. The target compound will appear as a distinct UV-absorbing spot.
Recovery: Pool the fractions containing the pure product. Evaporate the solvent. To remove residual acetic acid, co-evaporate the solid twice with 20 mL of Toluene.
Easy tracking during chromatography; no chemical stains required.
Table 2: Solvent Selection Matrix for 3-Bromo-5-nitropicolinic Acid
Solvent System
Application
Performance / Notes
Sat. NaHCO3 / EtOAc
Acid-Base Extraction
Optimal. Safely partitions the acid into the aqueous layer without degrading the bromo/nitro groups.
EtOH / H2O (Binary)
Recrystallization
Optimal. High solubility in hot EtOH, low in water. Allows for controlled supersaturation.
DCM / MeOH / 1% AcOH
Silica Chromatography
Optimal. AcOH suppresses streaking. MeOH provides necessary polarity to elute the polar acid.
Hexane / EtOAc
Silica Chromatography
Poor. Compound will irreversibly bind to baseline or streak severely due to lack of acidic modifier.
Part 4: Visualizations of Purification Logic
Diagram 1: Acid-Base Extraction Workflow
This diagram illustrates the phase-partitioning logic used to isolate the target compound from crude synthetic mixtures.
Caption: Workflow for the mild acid-base extraction of 3-Bromo-5-nitropicolinic acid.
Diagram 2: Chromatographic Separation Logic
This diagram outlines the decision-making process for resolving isomeric impurities using modified silica gel chromatography.
Caption: Logic tree for the chromatographic separation of nitrated picolinic acid isomers.
References
National Institutes of Health (NIH) / PMC. "Development of 18F-Labeled Picolinamide Probes for PET Imaging of Malignant Melanoma." Theranostics. Discusses the high reactivity of halogenated pyridine rings towards nucleophilic aromatic substitution. Available at:[Link]
stability issues of 3-Bromo-5-nitropicolinic acid under reaction conditions
Welcome to the technical support center for 3-Bromo-5-nitropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-Bromo-5-nitropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile chemical building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your reactions with 3-Bromo-5-nitropicolinic acid in a question-and-answer format.
Question 1: I am experiencing low or no yield in my reaction, especially when heating. What is the likely cause and how can I fix it?
Answer:
The most probable cause for low yields upon heating is the thermal decarboxylation of the picolinic acid moiety. Picolinic acids and their derivatives are known to lose carbon dioxide when heated, a reaction known as the Hammick reaction.[1] The rate of this decarboxylation is influenced by factors such as temperature, solvent, and pH.[2][3]
Immediate Solutions:
Lower the Reaction Temperature: If your protocol allows, reduce the reaction temperature. Even a modest decrease can significantly slow down the rate of decarboxylation.
Minimize Reaction Time: Prolonged heating increases the likelihood of decarboxylation. Monitor your reaction closely and stop it as soon as the starting material is consumed.
Solvent Choice: The use of solvents like p-cymene has been shown to increase yields in reactions involving picolinic acids, potentially by influencing the decarboxylation mechanism.[1]
pH Control: The rate of decarboxylation of substituted picolinic acids is highly dependent on the pH of the solution, with a maximum rate often observed at a low pH.[3][4] If your reaction is performed in an aqueous or protic solvent, buffering the solution to a neutral or slightly basic pH may inhibit decarboxylation.
Question 2: My analytical data (NMR, LC-MS) shows unexpected side products. What could they be and how can I avoid them?
Answer:
The presence of both a bromo and a nitro group on the electron-deficient pyridine ring opens up possibilities for several side reactions, especially under nucleophilic or basic conditions.
Potential Side Reactions and Solutions:
Nucleophilic Aromatic Substitution (SNAr): The nitro group, and to a lesser extent the bromo group, can be displaced by strong nucleophiles. The nitro group is a particularly good leaving group in SNAr reactions on electron-deficient rings.[5]
Solution: If your reaction involves a strong nucleophile that is not intended to displace the bromo or nitro group, consider using a less nucleophilic reagent or protecting the pyridine ring if possible. Running the reaction at a lower temperature can also disfavor SNAr.
Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group or other intermediates in the presence of reducing agents or certain metal catalysts.
Solution: If your reaction conditions involve reagents that can act as reducing agents (e.g., certain phosphine ligands in palladium catalysis, or metallic zinc in acidic media for amide coupling), be aware of this potential side reaction.[6] It may be necessary to choose alternative reagents or protect the nitro group.
Hydrolysis of the Carboxylic Acid Derivatives: If you have converted the carboxylic acid to an ester or amide, these functional groups can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.
Solution: Ensure your reaction and work-up conditions are compatible with the stability of your ester or amide. Use anhydrous solvents and reagents where necessary.
Question 3: I am having difficulty achieving a clean and high-yielding amide or ester coupling. What are the best practices?
Answer:
Directly forming an amide or ester from a carboxylic acid often requires activation. The choice of coupling agent and reaction conditions is critical to avoid side reactions with the sensitive bromo and nitro functionalities.
Recommendations for Efficient Coupling:
Mild Activation: Instead of using harsh reagents like thionyl chloride which can promote side reactions at high temperatures, consider milder coupling agents. Reagents such as HATU, HOBt/EDC, or BOP-Cl are generally effective at lower temperatures.
Boric Acid Catalysis: For amide formation, boric acid has been shown to be an effective and mild catalyst for the direct amidation of carboxylic acids and amines.[7] This method often proceeds under milder conditions and can be more chemoselective.
Two-Step Procedure: For challenging couplings, a two-step procedure can be beneficial. First, convert the carboxylic acid to a more reactive intermediate, such as an acid chloride using a mild reagent like oxalyl chloride at low temperature, and then react this intermediate with the desired alcohol or amine.[8]
Frequently Asked Questions (FAQs)
What is the thermal stability of 3-Bromo-5-nitropicolinic acid?
3-Bromo-5-nitropicolinic acid, like other picolinic acid derivatives, is susceptible to thermal decarboxylation.[1][2] This process is generally observed at elevated temperatures. The presence of electron-withdrawing bromo and nitro substituents can influence the rate of this decomposition.[8] It is recommended to avoid prolonged heating of the compound, especially in solution.
How do the bromo and nitro substituents affect the reactivity and stability of the molecule?
Both the bromine atom and the nitro group are strong electron-withdrawing groups. Their presence significantly decreases the electron density of the pyridine ring.[8] This has several consequences:
Increased Acidity: The carboxylic acid proton is more acidic compared to unsubstituted picolinic acid.
Deactivated Ring: The pyridine ring is less susceptible to electrophilic substitution but more activated towards nucleophilic aromatic substitution.
Reduced Basicity: The pyridine nitrogen is less basic and nucleophilic.[8]
This electronic nature makes the bromo and nitro groups potential sites for nucleophilic attack under certain conditions, which is a key stability consideration.
What are the recommended storage conditions for 3-Bromo-5-nitropicolinic acid?
It is recommended to store 3-Bromo-5-nitropicolinic acid in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from strong bases, strong oxidizing agents, and reducing agents. Some nitropyridine derivatives can be light-sensitive, so storing it in an amber vial or in the dark is a good practice.[9]
In which solvents is 3-Bromo-5-nitropicolinic acid soluble and stable?
Based on its structure, 3-Bromo-5-nitropicolinic acid is expected to be soluble in polar aprotic solvents such as DMF, DMSO, and NMP, as well as in alcohols like methanol and ethanol. Its solubility in water is likely to be pH-dependent, with increased solubility in basic aqueous solutions due to the formation of the carboxylate salt. The compound is generally stable in these solvents at room temperature. However, in protic solvents, the possibility of solvolysis or pH-dependent degradation should be considered, especially at elevated temperatures.
Data Summary
The electronic effects of the substituents on the picolinic acid ring are crucial for understanding its reactivity and stability.
Substituent
Position
Electronic Effect
Impact on Reactivity
Bromo
3
Inductively and resonantly electron-withdrawing
Deactivates the ring towards electrophilic attack; acts as a leaving group in some nucleophilic substitutions and a handle for cross-coupling reactions.[8]
Nitro
5
Strongly electron-withdrawing by induction and resonance
Strongly deactivates the ring towards electrophilic attack; activates the ring for nucleophilic aromatic substitution (can be a leaving group).[8][10]
Carboxyl
2
Electron-withdrawing
Prone to thermal decarboxylation; can be converted to other functional groups.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-nitropicolinic acid
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction, a common application for this compound.[11][12][13][14][15]
Materials:
3-Bromo-5-nitropicolinic acid
Arylboronic acid (1.2 equivalents)
Pd(PPh3)4 (0.05 equivalents)
K2CO3 (2.5 equivalents)
1,4-Dioxane
Water
Schlenk flask
Magnetic stirrer
Inert gas (Argon or Nitrogen)
Procedure:
Reaction Setup: In a Schlenk flask, combine 3-Bromo-5-nitropicolinic acid (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh3)4 (0.05 equivalents), and K2CO3 (2.5 equivalents).
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove any oxygen.
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe. The solvent should be degassed by bubbling with an inert gas for at least 30 minutes prior to use.
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting low yields in reactions involving 3-Bromo-5-nitropicolinic acid.
Caption: Troubleshooting Decision Tree for Low Yields.
References
Hammick reaction. In Wikipedia. Retrieved from [Link]
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347. Retrieved from [Link]
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. Retrieved from [Link]
Ashworth, M. R. F., et al. (1958). The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids. Journal of the Chemical Society (Resumed), 172. Retrieved from [Link]
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Retrieved from [Link]
Sheremetev, A. B. (2013). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]
Synthesis method of 3-cloro-5-bromo-2-picolinic acid. Eureka | Patsnap. Retrieved from [Link]
Loska, R., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 233-237. Retrieved from [Link]
Gruber, W. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. Retrieved from [Link]
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Retrieved from [Link]
Malykh, T. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. MDPI. Retrieved from [Link]
Ren, P., et al. (2017). Direct amidation of esters with nitroarenes. PMC - NIH. Retrieved from [Link]
Suzuki reaction. In Wikipedia. Retrieved from [Link]
Tang, P. (2012). Boric Acid. Organic Syntheses, 89, 432. Retrieved from [Link]
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. Retrieved from [Link]
3-Bromo-5-nitropyridine. PubChem - NIH. Retrieved from [Link]
Le, P. V. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Retrieved from [Link]
Bonge, H. T., et al. (2015). A one-pot amidation of primary nitroalkanes. ResearchGate. Retrieved from [Link]
Malykh, T. A., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. MDPI. Retrieved from [Link]
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. chem.ucla.edu. Retrieved from [Link]
Jasiński, R. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. MDPI. Retrieved from [Link]
Technical Support Center: Analytical Impurity Profiling of 3-Bromo-5-nitropicolinic Acid
Welcome to the Technical Support Center. 3-Bromo-5-nitropicolinic acid (CAS 1211583-91-3) is a highly functionalized, electron-deficient pyridine derivative critical for pharmaceutical synthesis and material science[1]....
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 3-Bromo-5-nitropicolinic acid (CAS 1211583-91-3) is a highly functionalized, electron-deficient pyridine derivative critical for pharmaceutical synthesis and material science[1]. Due to the strong electron-withdrawing nature of its bromo and nitro substituents, profiling its synthetic impurities and degradation products requires specialized analytical techniques. This guide provides troubleshooting strategies, validated protocols, and structural elucidation workflows for researchers and drug development professionals.
Section 1: Analytical Strategy and Method Selection
Q: Standard Reversed-Phase (RP) HPLC methods yield poor retention and severe peak tailing for 3-Bromo-5-nitropicolinic acid. Why does this happen, and how can it be resolved?
A: The poor retention is caused by the high polarity and acidity of the picolinic acid core. This is heavily exacerbated by the electron-withdrawing bromo and nitro groups, which drastically decrease the electron density of the pyridine ring[1]. In standard C18 columns, this high polarity leads to early elution near the void volume. Furthermore, peak tailing is typically caused by secondary ion-exchange interactions between the basic pyridine nitrogen and unendcapped residual silanols on the silica support.
The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer alternative retention mechanisms—specifically
π−π
interactions, dipole-dipole interactions, and hydrogen bonding—which significantly enhance the retention and resolution of highly polar, nitrated, and halogenated aromatic compounds.
Integrated analytical workflow for the impurity profiling of 3-Bromo-5-nitropicolinic acid.
Section 2: LC-MS/MS Troubleshooting and Protocol
Q: During LC-MS/MS analysis, I am observing co-elution of the API with a suspected debrominated impurity. How can I achieve baseline separation while maintaining MS compatibility?
A: Debrominated impurities often co-elute because the loss of the bulky bromine atom changes the hydrophobicity, but the strong dipole of the nitro group continues to dominate the overall retention on C18 phases. To resolve this, we utilize a self-validating LC-MS/MS protocol optimized for halogenated pyridines[2].
Protocol: Optimized LC-MS/MS Method for Halogenated Picolinic Acids
System Preparation: Purge the LC system with MS-grade solvents. Ensure the MS source is clean to prevent ion suppression from previous runs.
Column Selection: Install a high-resolution PFP column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic acid in MS-grade water. (Causality: Provides necessary protons for positive ESI while keeping the carboxylic acid fully protonated to prevent peak splitting).
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient Elution: Program a shallow gradient from 5% B to 60% B over 15 minutes. The shallow gradient maximizes the
π−π
interaction time on the PFP phase, pulling apart the brominated vs. debrominated species.
System Suitability Test (SST): Inject a resolution mixture containing 3-Bromo-5-nitropicolinic acid and picolinic acid. Self-Validation Step: Proceed with sample analysis ONLY if the resolution (
Rs
) between the two peaks is
≥2.0
and the tailing factor is
≤1.5
.
MS Parameters: Operate in Electrospray Ionization (ESI) negative mode. The electron-withdrawing nitro group facilitates the formation of stable
[M−H]−
ions. Set the capillary voltage to 2.5 kV and desolvation temperature to 350°C.
Data Acquisition: Utilize Multiple Reaction Monitoring (MRM) to track the specific transitions of the parent compound (
m/z
245/247 for the bromine isotopes) and expected impurities[3].
Data Presentation: Analytical Technique Comparison
Table 1: Comparison of Analytical Techniques for Picolinic Acid Derivatives[3][4][5]
Analytical Technique
Sensitivity (LOD)
Specificity
Primary Application for 3-Bromo-5-nitropicolinic acid
HPLC-UV
~0.05%
Moderate
Routine batch release and bulk impurity quantification.
LC-MS/MS
~0.001%
High
Identification of trace degradation products and synthetic intermediates.
CE-ESI-MS/MS
~0.02 µM
Very High
Separation of highly polar, ionic degradants (e.g., cleaved ring fragments).
GC-MS
~0.01%
High
Detection of volatile residual solvents from the synthesis process.
Section 3: Capillary Electrophoresis (CE-MS) for Polar Degradants
Q: We suspect ring-cleavage degradation products are forming under oxidative stress, but they are invisible on our LC-MS. How can we capture these highly polar fragments?
A: Highly polar, low-molecular-weight organic acids (like fragments of the picolinic acid ring) often elute in the void volume of reversed-phase LC systems, leading to severe ion suppression and loss of detection[4]. Capillary Electrophoresis coupled with Mass Spectrometry (CE-ESI-MS/MS) is the superior technique here, as it separates analytes based on their charge-to-size ratio rather than hydrophobicity.
Protocol: CE-ESI-MS/MS for Polar Degradants
Capillary Preparation: Use a cationic (quaternary ammonium) coated capillary. Causality: This prevents anionic analyte adsorption to the capillary wall and generates a stable, reversed electroosmotic flow (EOF)[4].
Background Electrolyte (BGE): Prepare a volatile BGE suitable for MS, such as 50 mM ammonium acetate adjusted to pH 4.5 with acetic acid.
Sample Stacking: To improve peak shape and sensitivity, dilute the sample in a matrix containing 10-20% acetonitrile. Causality: The lower conductivity of the sample plug relative to the BGE causes the analytes to accelerate and then "stack" (concentrate) at the boundary, sharpening the peak[4].
Separation: Apply a voltage of -25 kV. The reversed EOF will carry the negatively charged degradants toward the MS detector.
Sheath Liquid: Use a sheath liquid of isopropanol/water (50:50, v/v) containing 0.1% formic acid at 2-4 µL/min to establish the electrical connection and assist electrospray formation.
Troubleshooting logic for resolving poor sensitivity in CE-MS analysis of polar degradants.
Section 4: Structural Elucidation of Isomeric Impurities
Q: The nitration and bromination steps during synthesis can yield positional isomers. How do we definitively assign the positions of the bromo and nitro groups on the pyridine ring for an isolated impurity?
A: While LC-MS/MS provides the exact mass and confirms the empirical formula, it cannot easily distinguish between positional isomers (e.g., 3-Bromo-5-nitropicolinic acid vs. 5-Bromo-3-nitropicolinic acid) because their fragmentation patterns are often nearly identical. Nuclear Magnetic Resonance (NMR) spectroscopy is required for definitive structural elucidation[2].
Protocol: NMR Structural Elucidation
Isolation: Isolate the impurity using preparative HPLC to achieve >95% purity, then dry completely to remove protonated solvents.
1D
1
H and
13
C NMR: Acquire standard 1D spectra in DMSO-
d6
. In a 3,5-disubstituted picolinic acid, you will observe two distinct aromatic proton signals. The chemical shifts will vary based on their proximity to the strongly deshielding nitro group versus the bromo group.
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the critical step. NOESY identifies protons that are close to each other in space (< 5 Å). By observing the through-space interactions between the aromatic protons and any other functional groups, you can map the spatial arrangement.
2D HMBC (Heteronuclear Multiple Bond Correlation): Use HMBC to observe long-range (
2J
and
3J
) couplings between the aromatic protons and the quaternary carbons (the carbons bearing the bromo, nitro, and carboxylic acid groups). Causality: This definitively connects the proton spin system to the substituted carbons, proving the exact substitution pattern of the isomer.
References
Benchchem. "3-Bromo-5-nitropicolinic Acid | CAS 1211583-91-3." Benchchem.
Liu, Aimin. "Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry." University of Texas at San Antonio (UTSA).
Biomedical Research Network. "Advances in Impurity Profiling of Pharmaceutical Formulations: Comparison of Analytical Techniques." Biomedres.
ResolveMass Laboratories Inc. "Impurity Profiling and Characterization for Generic Project." ResolveMass.
AMSbiopharma. "Impurity profiling and HPLC methods for drug quality compliance." AMSbiopharma.
A Comparative Guide to Catalytic Cross-Coupling with 3-Bromo-5-nitropicolinic Acid: A Senior Application Scientist's Perspective
Introduction: The Strategic Importance of 3-Bromo-5-nitropicolinic Acid in Modern Drug Discovery In the landscape of contemporary drug development and medicinal chemistry, the strategic functionalization of heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 3-Bromo-5-nitropicolinic Acid in Modern Drug Discovery
In the landscape of contemporary drug development and medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Among these, the pyridine ring, a ubiquitous motif in a vast array of pharmaceuticals, presents a canvas for intricate molecular design. 3-Bromo-5-nitropicolinic acid, with its unique trifecta of reactive sites—a carboxylic acid, a bromo substituent, and a nitro group—has emerged as a highly valuable and versatile building block.[1] The bromine atom at the 3-position serves as a key handle for the introduction of molecular complexity through transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the electron-withdrawing nature of both the nitro and carboxylic acid groups significantly influences the reactivity of the pyridine ring, presenting both challenges and opportunities for the synthetic chemist.[1]
This in-depth technical guide provides a comparative analysis of various catalytic systems for the cross-coupling of 3-bromo-5-nitropicolinic acid. While direct, comprehensive comparative studies on this specific substrate are not extensively documented in readily available literature, this guide will draw upon established principles and experimental data from structurally analogous electron-deficient bromopyridines to provide a robust framework for catalyst selection and reaction optimization.[1] We will delve into the mechanistic underpinnings of catalyst choice for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering field-proven insights to navigate the intricacies of these powerful transformations.
The Electronic Landscape of 3-Bromo-5-nitropicolinic Acid: Implications for Catalysis
The reactivity of 3-bromo-5-nitropicolinic acid in cross-coupling reactions is profoundly influenced by its electronic properties. The presence of two potent electron-withdrawing groups, the nitro group at the 5-position and the carboxylic acid at the 2-position, renders the pyridine ring electron-deficient. This electronic characteristic has several key consequences for palladium-catalyzed cross-coupling reactions:
Facilitated Oxidative Addition: The electron-deficient nature of the pyridine ring generally accelerates the rate-determining oxidative addition of the aryl bromide to the Pd(0) center.
Potential for Catalyst Deactivation: The pyridine nitrogen and the nitro group can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The choice of appropriate ligands is therefore critical to mitigate these undesired interactions.
Challenges in Reductive Elimination: The electron-withdrawing groups can make the final reductive elimination step more challenging. Bulky, electron-donating ligands are often necessary to promote this final step in the catalytic cycle.
Understanding this electronic landscape is fundamental to selecting an optimal catalytic system that can overcome these challenges and efficiently drive the desired transformation.
Comparative Analysis of Catalytic Systems for Key Cross-Coupling Reactions
The choice of the palladium catalyst, and more specifically the ligand coordinated to it, is the most critical parameter for achieving successful cross-coupling with 3-bromo-5-nitropicolinic acid. This section provides a comparative overview of catalyst systems for the most relevant cross-coupling reactions, with performance data extrapolated from studies on similar electron-deficient bromopyridines.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis due to its operational simplicity and the commercial availability of a vast array of boronic acids.[2][3] For a substrate like 3-bromo-5-nitropicolinic acid, the selection of a robust catalyst system is crucial to achieving high yields.
Catalyst System
Ligand Type
Typical Loading (mol%)
Base
Solvent
Temp. (°C)
Reported Yield (%) (on analogous substrates)
Key Considerations
Pd(PPh₃)₄
Tetrakis(triphenylphosphine)
3-5
K₂CO₃, Cs₂CO₃
Toluene/H₂O, Dioxane/H₂O
80-100
70-90
A classic, reliable catalyst, but may require higher loadings and longer reaction times for challenging substrates.
Pd(OAc)₂ / SPhos
Buchwald-type biaryl phosphine
1-3
K₃PO₄
Toluene, Dioxane
80-110
85-98
Highly active for electron-deficient heteroaryl bromides. The bulky, electron-rich ligand facilitates both oxidative addition and reductive elimination.
PEPPSI-IPr
N-Heterocyclic Carbene (NHC)
1-2
K₂CO₃, CsF
t-AmylOH, Dioxane
80-100
90-99
Excellent for sterically hindered and electron-deficient substrates. The strong σ-donating NHC ligand enhances catalyst stability and activity.
Expertise & Experience: For the Suzuki-Miyaura coupling of 3-bromo-5-nitropicolinic acid, a catalyst system employing a bulky, electron-rich phosphine ligand such as SPhos or an N-heterocyclic carbene (NHC) ligand like IPr is highly recommended. These ligands are known to stabilize the palladium center, prevent deactivation by the substrate's functional groups, and promote the often-difficult reductive elimination step with electron-deficient arenes. While Pd(PPh₃)₄ is a workhorse catalyst, its performance may be suboptimal for this specific substrate, leading to lower yields and the need for higher catalyst loadings.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding alternative to traditional methods.[4][5][6] The choice of ligand is paramount in this reaction, especially when coupling with electron-deficient aryl halides.
Catalyst System
Ligand Type
Typical Loading (mol%)
Base
Solvent
Temp. (°C)
Reported Yield (%) (on analogous substrates)
Key Considerations
Pd₂(dba)₃ / BINAP
Bidentate Phosphine
1-3
NaOtBu, K₃PO₄
Toluene, Dioxane
90-110
75-92
An early generation catalyst system, effective but can be sensitive to substrate scope.
Pd(OAc)₂ / XPhos
Buchwald-type biaryl phosphine
1-2
K₂CO₃, Cs₂CO₃
Toluene, t-BuOH
80-110
90-99
A highly general and active catalyst system for a wide range of amines and aryl halides, including challenging electron-deficient pyridines.
Pd(OAc)₂ / RuPhos
Buchwald-type biaryl phosphine
1-2
K₃PO₄
Dioxane, THF
80-100
88-97
Particularly effective for the coupling of primary amines and ammonia surrogates.
Expertise & Experience: For the Buchwald-Hartwig amination of 3-bromo-5-nitropicolinic acid, the use of a second-generation Buchwald-type biaryl phosphine ligand such as XPhos or RuPhos is strongly advised. These ligands are specifically designed to overcome the challenges associated with electron-deficient heteroaromatic substrates and sterically hindered coupling partners. The choice of a strong, non-nucleophilic base like sodium tert-butoxide or potassium phosphate is also critical for efficient deprotonation of the amine and subsequent transmetalation.
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of functionalized alkynes.[7] This reaction typically employs a dual catalytic system of palladium and copper.
Catalyst System
Co-catalyst
Typical Loading (mol%)
Base
Solvent
Temp. (°C)
Reported Yield (%) (on analogous substrates)
Key Considerations
Pd(PPh₃)₂Cl₂
CuI
2-5 (Pd), 5-10 (Cu)
Et₃N, DIPA
THF, DMF
25-80
70-95
The classic Sonogashira conditions, generally effective for a broad range of substrates.
Pd(OAc)₂ / PPh₃
CuI
1-3 (Pd), 2-5 (Cu)
K₂CO₃, Cs₂CO₃
Dioxane, Acetonitrile
50-100
80-98
An in-situ generated catalyst system that often provides higher activity and better yields.
Pd(CF₃COO)₂ / PPh₃
CuI
2.5 (Pd), 5 (Cu)
Et₃N
DMF
100
85-95
Optimized conditions reported for the coupling of 2-amino-3-bromopyridine, suggesting high efficacy for related substrates.[8]
Expertise & Experience: For the Sonogashira coupling of 3-bromo-5-nitropicolinic acid, the use of a palladium acetate or trifluoroacetate precursor in combination with triphenylphosphine and a copper(I) iodide co-catalyst is a reliable starting point. The amine base, typically triethylamine or diisopropylamine, serves both as a base and as a solvent in some cases. Careful exclusion of oxygen is important to prevent the homocoupling of the terminal alkyne (Glaser coupling).
Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction enables the coupling of aryl halides with alkenes to form substituted olefins.[9][10] While highly versatile, the regioselectivity and stereoselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions.
Catalyst System
Ligand
Typical Loading (mol%)
Base
Solvent
Temp. (°C)
Reported Yield (%) (on analogous substrates)
Key Considerations
Pd(OAc)₂
PPh₃ or P(o-tolyl)₃
1-5
Et₃N, K₂CO₃
DMF, Acetonitrile
80-120
60-85
A standard catalyst system for the Heck reaction. The choice of phosphine ligand can influence the regioselectivity of the addition.
Herrmann's Catalyst
None
0.1-1
NaOAc, K₂CO₃
NMP, DMAc
120-140
70-90
A highly stable palladacycle precatalyst that is often effective at low catalyst loadings and high temperatures.
Pd/C
None
5-10
Et₃N
DMF, H₂O
100-150
50-80
A heterogeneous catalyst that can be advantageous for ease of product purification, although it may require higher temperatures and catalyst loadings.[11]
Expertise & Experience: The Heck reaction with 3-bromo-5-nitropicolinic acid is likely to require relatively harsh conditions due to the electron-deficient nature of both the aryl halide and potentially the alkene coupling partner. A stable catalyst system, such as one employing Herrmann's catalyst or a simple palladium salt with a robust phosphine ligand, is recommended. The choice of base and solvent can significantly impact the reaction rate and yield, and optimization of these parameters is often necessary.
Mechanistic Insights and Experimental Workflow Visualization
A deeper understanding of the catalytic cycles and experimental workflows is crucial for troubleshooting and optimizing cross-coupling reactions.
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (or migratory insertion in the case of the Heck reaction), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Catalyst Screening and Optimization
A systematic approach to catalyst screening and reaction optimization is essential for achieving the best results with a challenging substrate like 3-bromo-5-nitropicolinic acid.
Caption: A systematic workflow for optimizing cross-coupling reactions.
Experimental Protocols: Representative Procedures
The following protocols are illustrative and should be adapted and optimized for specific coupling partners and reaction scales. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Representative Protocol for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask, add 3-bromo-5-nitropicolinic acid (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
Evacuate and backfill the flask with argon three times.
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube, add 3-bromo-5-nitropicolinic acid (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃ (1 mol%) and XPhos (2 mol%)).
Seal the tube, evacuate, and backfill with argon three times.
Add anhydrous toluene (5 mL) via syringe.
Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
3-Bromo-5-nitropicolinic acid stands as a potent and versatile building block for the synthesis of highly functionalized pyridine derivatives. While direct comparative data on its cross-coupling reactions is emerging, a rational approach to catalyst selection based on the principles outlined in this guide can lead to successful and high-yielding transformations. The use of modern, bulky, and electron-rich phosphine and N-heterocyclic carbene ligands is paramount to overcoming the challenges posed by this electron-deficient substrate.
Future research in this area will likely focus on the development of even more active and robust catalyst systems that can operate under milder conditions and with lower catalyst loadings. The exploration of non-precious metal catalysts, such as those based on iron or nickel, for the cross-coupling of this and related substrates also represents an exciting and sustainable frontier in synthetic chemistry.[12][13] As the demand for complex heterocyclic molecules in drug discovery continues to grow, the strategic application of advanced catalytic methods to building blocks like 3-bromo-5-nitropicolinic acid will remain a critical enabler of innovation.
References
Li, G., et al. (2011). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid.
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis.
Wikipedia. (2024). Heck reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Bellina, F., Carpita, A., & Rossi, R. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ChemInform.
de Vries, J. G. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Canadian Journal of Chemistry.
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Hein, J. E., & Fokin, V. V. (2017). Mechanistic Studies and Data Science-Guided Exploration of Bromotetrazine Cross-Coupling. Request PDF.
Andersen, K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
Fortman, G. C., & Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews.
BenchChem. (2025). "kinetic studies of Suzuki reactions with 3-Bromo-5-propoxyphenylboronic acid".
de Vries, J. G. (2006). The Heck reaction in the production of fine chemicals.
Weix, D. J. (2018). Iron-Catalyzed Enantioselective Multicomponent Cross-Couplings of α-Boryl Radicals. PMC.
The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube.
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2022).
Wang, H., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. PMC.
Weix, D. J. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Štĕpnička, P. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC.
Jiang, Z., et al. (2022). Catalytic Enantioselective Reductive Cross Coupling of Electron-Deficient Olefins. PubMed.
L-7-Bromotryptophan. (2020).
Knochel, P. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews.
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Rsc.org.
Beilstein Journals. (2024). Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes.
Scientific Update. (2019). Intermolecular reductive C-N cross coupling of nitroarenes and boronic acids by P(III) / P(V)
Zhang, J. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions.
Radosevich, A. T. (2018).
Radosevich, A. T. (2022). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)
A Comparative Guide to the Efficacy of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: A Hypothetical Analysis Featuring a 3-Bromo-5-nitropicolinic Acid Scaffold
This guide provides a comprehensive comparison of the efficacy of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism. Overexpression of IDO1 is...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of the efficacy of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism. Overexpression of IDO1 is a key mechanism of immune evasion in various cancers, making it a prime target for novel immunotherapies.[1] Herein, we will evaluate the performance of established IDO1 inhibitors and provide a forward-looking perspective on the potential of a novel inhibitor class based on a 3-bromo-5-nitropicolinic acid scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both established experimental data and the foundational methodologies required for the evaluation of new chemical entities.
The core of this guide is built upon the principle of scientific integrity. We will delve into the causality behind experimental choices and present protocols that are self-validating. All mechanistic claims and procedural standards are supported by authoritative sources, ensuring a trustworthy and expert-driven narrative.
The Role of IDO1 in Immune Suppression and as a Therapeutic Target
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[2][3] In the tumor microenvironment, the upregulation of IDO1 has two major immunosuppressive consequences: the depletion of tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[1][4] This dual mechanism allows cancer cells to evade the host's immune system.[2] Consequently, the inhibition of IDO1 is a highly pursued strategy in cancer immunotherapy, with several small molecule inhibitors having been advanced to clinical trials.[5]
While many scaffolds have been explored for IDO1 inhibition, the 3-bromo-5-nitropicolinic acid framework presents an intriguing, albeit currently hypothetical, starting point for novel inhibitor design. The electron-withdrawing nature of the bromo and nitro substituents on the pyridine ring can influence the acidity of the picolinic acid and its interaction with the enzyme's active site.[6] This guide will use this hypothetical scaffold as a reference point to compare against well-established IDO1 inhibitors.
Comparative Efficacy of IDO1 Inhibitors
The efficacy of an IDO1 inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is a critical parameter for comparing the potency of different compounds. The following table summarizes the IC50 values for several prominent IDO1 inhibitors, alongside our hypothetical 3-Bromo-5-nitropicolinic acid-based inhibitor, designated as "BNPA-Inhibitor-1".
Note: The IC50 values can vary depending on the specific assay conditions, cell lines used, and whether the measurement is from a cell-free enzymatic assay or a cellular assay.
Experimental Protocols for Efficacy Determination
The following protocols provide detailed, step-by-step methodologies for assessing the efficacy of IDO1 inhibitors. These protocols are fundamental to generating the comparative data presented above.
Recombinant Human IDO1 (rhIDO1) Enzyme Inhibition Assay
This cell-free assay directly measures the ability of a compound to inhibit the catalytic activity of purified IDO1 enzyme. The principle lies in quantifying the production of N-formylkynurenine, which has a distinct absorbance at 321 nm.[7]
Rationale: This assay provides a direct measure of the inhibitor's interaction with the enzyme, free from the complexities of cellular uptake, metabolism, and efflux. It is an essential first step in characterizing the potency of a new chemical entity.
Spectrophotometer capable of reading absorbance at 321 nm[14]
Protocol:
Prepare Assay Buffer: The assay is performed in 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase.[7]
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in DMSO. The final DMSO concentration in the assay should not exceed 0.5%.[13]
Reaction Setup:
In a UV-transparent 96-well plate, add the assay buffer.
Add the test inhibitor dilutions to the respective wells. Include a vehicle control (DMSO only) and a no-enzyme control.
Add recombinant human IDO1 to a final concentration of 20 nM to all wells except the no-enzyme control.[7]
Initiate Reaction: Start the reaction by adding L-Tryptophan to a final concentration of 2 mM.[7]
Incubation and Measurement: Incubate the plate at room temperature and continuously monitor the increase in absorbance at 321 nm for 20-30 minutes. The rate of N-formylkynurenine formation is proportional to the initial reaction velocity.[7][13]
Data Analysis:
Calculate the initial reaction rates for each inhibitor concentration.
Normalize the rates to the vehicle control (100% activity).
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context, providing insights into its cell permeability and stability. The assay relies on inducing IDO1 expression in a cancer cell line and then quantifying the amount of kynurenine secreted into the culture medium.[6]
Rationale: A cell-based assay is a crucial secondary screen that validates the findings from the enzymatic assay in a more physiologically relevant system. It accounts for factors such as cell membrane permeability and potential off-target effects that could influence the compound's efficacy.[6]
Materials:
SKOV-3 human ovarian cancer cell line (or other suitable cell line with inducible IDO1 expression)[6]
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)[6]
Microplate reader capable of reading absorbance at 480 nm[6]
Protocol:
Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[6]
IDO1 Induction: Add IFNγ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO2.[6]
Inhibitor Treatment: Remove the IFNγ-containing medium and replace it with fresh medium containing serial dilutions of the test inhibitors. Include a vehicle control (DMSO only) and a no-cell control.
Incubation: Incubate the cells with the inhibitors for 48-72 hours.
Kynurenine Measurement:
After incubation, collect the cell culture supernatant.
Add an equal volume of 30% TCA to the supernatant to precipitate proteins. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[15]
Centrifuge the samples to pellet the precipitated proteins.[6]
Transfer the supernatant to a new 96-well plate.
Add an equal volume of freshly prepared Ehrlich's reagent (20 mg/mL in acetic acid) to each well.[6]
Measure the absorbance at 480 nm using a microplate reader.[6]
Data Analysis:
Create a standard curve using known concentrations of kynurenine.
Determine the concentration of kynurenine in each sample from the standard curve.
Calculate the percent inhibition of kynurenine production for each inhibitor concentration relative to the vehicle control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
IDO1 Signaling Pathway and Mechanism of Action
The immunosuppressive effects of IDO1 are mediated through a well-defined signaling pathway. Understanding this pathway is crucial for appreciating the therapeutic rationale behind IDO1 inhibition.
IDO1-Mediated Immune Suppression Pathway
Caption: The IDO1 pathway promotes immune suppression by depleting tryptophan and producing kynurenine. IDO1 inhibitors block this process.
Conclusion
The development of potent and selective IDO1 inhibitors holds significant promise for cancer immunotherapy. While the clinical journey of some of the first-generation inhibitors has faced challenges, the rationale for targeting the IDO1 pathway remains strong. The exploration of novel chemical scaffolds, such as the proposed 3-bromo-5-nitropicolinic acid framework, is essential for identifying next-generation inhibitors with improved efficacy and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide provide a robust framework for the evaluation of such novel compounds, ensuring that future research is built upon a foundation of scientific rigor and a deep understanding of the underlying biological mechanisms.
References
Benchchem. (n.d.). 3-Bromo-5-nitropicolinic Acid | CAS 1211583-91-3.
Muller, A. J., & Prendergast, G. C. (2018). Targeting the IDO1 pathway in cancer: from bench to bedside. Journal for ImmunoTherapy of Cancer, 6(1), 89.
MedchemExpress. (n.d.). Linrodostat (BMS-986205).
Selleck Chemicals. (2024, May 22). Linrodostat (BMS-986205).
ResearchGate. (n.d.). The Kynurenine pathway. A schematic of the kynurenine pathway of tryptophan metabolism.
Zhai, L., Ladomersky, E., & Lau, J. S. (2018). Targeting the IDO1 pathway in cancer: from bench to bedside.
Obata, T., et al. (2021). Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. Anticancer Research, 41(5), 2289-2297.
ResearchGate. (n.d.). Structure of IDO1 inhibitors in clinical trials.
ResearchGate. (n.d.). Simplified diagram of the kynurenine pathway of tryptophan catabolism.
Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening.
European Pharmaceutical Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology.
MedchemExpress. (n.d.). IDO/BMS-986205.
Sugimoto, H., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1010-1014.
BioVision. (n.d.). IDO1 Inhibitor Screening Kit.
Selleck Chemicals. (2024, May 22). Epacadostat (INCB024360).
Prendergast, G. C., et al. (2015). Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy. Clinical Cancer Research, 21(24), 5427-5433.
Zhai, L., et al. (2018). IDO1 in cancer: a Gemini of immune checkpoints. Cellular & Molecular Immunology, 15(11), 947-949.
ResearchGate. (n.d.). Schematic drawing of tryptophan metabolism through the kynurenine pathway.
Obata, T., et al. (2021). Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. Anticancer Research, 41(5), 2289-2297.
Cayman Chemical. (n.d.). Epacadostat (INCB024360, CAS Number: 1204669-58-8).
Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 938557.
ResearchGate. (n.d.). Tryptophan metabolism through the kynurenine pathway.
ResearchGate. (n.d.). Figure s1. Enzyme kinetics for hrIDO1.
Thaker, A. I., et al. (2019). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research, 79(6), 1144-1154.
Ciorba, M. A., & Odorizzi, P. M. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology, 12, 938557.
Wang, Y., et al. (2022). Expression, purification, and kinetic characterization of the human strep-IDO1.
Grohmann, U., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology, 14, 1166414.
Wojas, W., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 194, 113791.
Cisneros, G. A., et al. (2021). Tryptophan Metabolism Through the Kynurenine Pathway in Glial Cells. Cells, 10(3), 633.
MedchemExpress. (n.d.). Navoximod (GDC-0919).
Crown Bioscience. (2021, October 28). IDO1 Inhibition Assay Measuring Kyn Levels Developed.
Mettu, N. B., et al. (2019). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors.
Yamazaki, T., et al. (2019). Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. ESMO Open, 4(3), e000499.
Siu, L. L., et al. (2017). Abstract CT116: BMS-986205, an optimized indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, is well tolerated with potent pharmacodynamic (PD) activity, alone and in combination with nivolumab (nivo) in advanced cancers in a phase 1/2a trial. Cancer Research, 77(13_Supplement), CT116.
Li, F., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. Oncoimmunology, 6(8), e1334947.
Moyer, M. W., et al. (2019). Discovery of Clinical Candidate (1R,4r)-4-((R)-2-((S)-6-Fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1. Journal of Medicinal Chemistry, 62(13), 6038-6054.
Selleck Chemicals. (2024, May 22). Navoximod (GDC-0919).
Wojas, W., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 194, 113791.
Kumar, S., et al. (2011). Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(12), 1950-1957.
Lewis-Ballester, A., et al. (2012). The Mechanism of Substrate Inhibition in Human Indoleamine 2,3-Dioxygenase. Journal of the American Chemical Society, 134(5), 2536-2539.
Sigma-Aldrich. (n.d.). IDO1, human recombinant, expressed in E. coli, lyophilized powder, His tagged.
Preprints.org. (2025, February 3). Electrochemical Analysis and Inhibition Assay of Immune-Modulating Enzyme, Indoleamine 2,3-Dioxygenase.
Röhrig, U. F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 62(19), 8945-8959.
Mellor, A. L., et al. (2003). A two-step induction of indoleamine 2,3 dioxygenase (IDO)
Structure-Activity Relationship (SAR) Studies of 3-Bromo-5-nitropicolinic Acid Analogs: A Scaffold Comparison Guide
Executive Summary In the landscape of modern medicinal chemistry, the selection of an optimal starting scaffold dictates both the synthetic efficiency and the achievable pharmacological space of a drug discovery program....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the selection of an optimal starting scaffold dictates both the synthetic efficiency and the achievable pharmacological space of a drug discovery program. 3-Bromo-5-nitropicolinic acid (CAS 1211583-91-3) has emerged as a highly privileged, bifunctional building block, particularly in the development of metalloenzyme inhibitors targeting Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)[1].
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of the 3-bromo-5-nitropicolinic acid scaffold against alternative isomeric building blocks. By detailing the causality behind its structural advantages and providing self-validating experimental protocols, this document serves as a definitive resource for researchers executing rigorous Structure-Activity Relationship (SAR) campaigns.
Mechanistic Grounding: Causality in Scaffold Design
To effectively benchmark this scaffold, one must understand the structural causality driving its biochemical utility. HIF-PHD enzymes are iron-dependent dioxygenases that require 2-oxoglutarate (2-OG) to hydroxylate specific proline residues on the HIF-1α protein, marking it for proteasomal degradation[2].
The picolinic acid core acts as a bidentate chelator, mimicking 2-OG to coordinate the active-site Fe(II)[2]. However, simple picolinic acid lacks the necessary vectors to achieve high-affinity, selective inhibition. The strategic placement of functional groups in 3-bromo-5-nitropicolinic acid solves this:
C3-Bromo Substituent (The Hydrophobic Vector): The bromine atom at the 3-position is sterically oriented toward the hydrophobic pocket of the PHD active site. It serves as a highly reactive handle for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the introduction of bulky aryl groups that displace active-site water molecules, drastically increasing binding entropy[1].
C5-Nitro Substituent (The Solvent-Exposed Vector): The nitro group at the 5-position points toward the solvent-exposed entrance of the catalytic domain. It can be readily reduced to an amine and subsequently acylated. This enables the fine-tuning of physicochemical properties (e.g., solubility, cell permeability) without disrupting the core pharmacophore[3].
Diagram 1: HIF-PHD signaling pathway and the mechanistic intervention of picolinic acid analogs.
Product Comparison: Scaffold SAR Evaluation
When designing a library of HIF-PHD inhibitors, the choice of the starting scaffold dictates the success of late-stage functionalization. Below is an objective comparison of 3-Bromo-5-nitropicolinic acid against its primary structural alternatives.
Scaffold Starting Material
Primary Binding Affinity (Fe2+ Chelation)
Vector Orthogonality
Avg. Synthetic Yield (Late-Stage)
Predicted IC50 Range (Optimized Analogs)
3-Bromo-5-nitropicolinic acid
Excellent (Bidentate)
High (C3 & C5 do not sterically clash)
65 - 80%
10 nM - 50 nM
5-Bromo-3-nitropicolinic acid
Excellent (Bidentate)
Low (C3-nitro hinders C5-coupling)
30 - 45%
250 nM - 1 μM
Unsubstituted Picolinic Acid
Moderate
None (Requires de novo functionalization)
N/A
> 50 μM
Causality of Performance Differences:
The 3-bromo-5-nitro arrangement significantly outperforms the 5-bromo-3-nitro isomer. In the HIF-PHD active site, the C3 position can accommodate large, rigid biaryl systems, whereas the C5 position is constrained and better suited for flexible, polar appendages designed to interact with the solvent[2]. Reversing this geometry (as seen in the 5-bromo-3-nitro scaffold) leads to severe steric clashes with the enzyme backbone when large aryl groups are forced into the C5 position, resulting in a 10- to 50-fold drop in biochemical potency. Furthermore, the electron-withdrawing effects of the nitro group in the 3-position of the alternative scaffold severely deactivate the C5-position toward cross-coupling, explaining the poor synthetic yields[3].
To ensure absolute trustworthiness, the following workflow represents a self-validating system. Chemical transformations are verified by LC-MS at each step, and biological activity is validated using a ratiometric Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to eliminate false positives caused by compound autofluorescence or aggregation.
Diagram 2: Self-validating experimental workflow for divergent SAR library generation.
Protocol 1: Divergent Synthesis of Analogs
C3-Arylation (Suzuki-Miyaura): Combine 3-bromo-5-nitropicolinic acid (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in a 1,4-dioxane/H2O (4:1) mixture. Microwave at 110°C for 30 minutes[3].
Causality: Microwave heating ensures rapid, uniform energy transfer, driving the reaction to completion before protodeboronation (degradation of the boronic acid) can occur.
C5-Nitro Reduction: Dissolve the purified intermediate in ethanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) for 4 hours at room temperature. Filter through a pad of Celite to remove the catalyst.
Causality: Maintaining mild, room-temperature conditions prevents the over-reduction of the newly formed biaryl system or the carboxylic acid moiety.
C5-Amidation: React the resulting amine with an acyl chloride (1.1 eq) and DIPEA (2.0 eq) in dichloromethane (DCM) at 0°C for 2 hours. Purify the final analog via preparative HPLC.
Protocol 2: HIF-PHD2 TR-FRET Biochemical Assay
Reagent Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 μM FeSO4, and 1 mg/mL BSA[4].
Causality: DTT and freshly prepared FeSO4 are strictly required to maintain iron in the ferrous (Fe2+) state. Oxidized Fe3+ will not support PHD catalytic activity, leading to a dead assay.
Enzyme Reaction: Incubate recombinant human PHD2 (50 nM) with the synthesized analog (using an 11-point serial dilution from 10 μM to 0.1 nM) for 15 minutes at room temperature to allow equilibrium binding.
Substrate Addition: Initiate the reaction by adding a biotinylated HIF-1α peptide substrate (100 nM) and 2-oxoglutarate (2 μM). Incubate for exactly 30 minutes at 22°C.
Detection: Add Europium-labeled anti-hydroxyproline antibody (donor) and Streptavidin-APC (acceptor). Read the time-resolved fluorescence at 665 nm and 615 nm.
Causality: The ratiometric TR-FRET readout (665/615 nm) normalizes well-to-well variations and mathematically cancels out any signal quenching caused by the intrinsic color of the picolinic acid analogs, ensuring the calculated IC50 values represent true target engagement[2].
References
Benchchem. "3-Bromo-5-nitropicolinic Acid | CAS 1211583-91-3". Benchchem Product Catalog. 1
Benchchem. "Synthetic Methodologies for 3-Bromo-5-nitropicolinic Acid". Benchchem Technical Resources. 3
National Institutes of Health (NIH) / PMC. "Small-molecules that covalently react with a human prolyl hydroxylase – towards activity modulation and substrate capture". Chemical Communications. 2
Benchchem. "4-(3,4-Dichlorophenyl)picolinic Acid | CAS 1207829-84-2". Benchchem Product Catalog. 4
A Senior Application Scientist's Guide to 3-Bromo-5-nitropicolinic Acid: A Superior Building Block for Complex Synthesis
In the intricate world of synthetic chemistry and drug discovery, the choice of building blocks is paramount. It dictates the feasibility of a synthetic route, influences reaction yields, and ultimately defines the acces...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate world of synthetic chemistry and drug discovery, the choice of building blocks is paramount. It dictates the feasibility of a synthetic route, influences reaction yields, and ultimately defines the accessibility of novel molecular architectures. Among the myriad of options, 3-Bromo-5-nitropicolinic acid has emerged as a particularly advantageous scaffold, valued in advanced research and development for its potential in creating complex molecular structures for drug discovery programs.[1] This guide provides an in-depth comparison, supported by experimental evidence, to illustrate the distinct benefits of this reagent over other commonly used heterocyclic building blocks.
The Strategic Advantage: Orthogonal Reactivity and Tunable Electronics
The core advantage of 3-Bromo-5-nitropicolinic acid lies in the strategic placement of its three distinct functional groups: the carboxylic acid, the bromo substituent, and the nitro group.[1] This specific arrangement allows for a high degree of regioselectivity in subsequent reactions, a critical factor in complex multi-step syntheses.
The unique electronic nature of this scaffold, with an electron-withdrawing nitro group and a halogen, provides a rich and versatile reactivity profile.[1] The bromine atom at the 3-position serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[1] Simultaneously, the electron-withdrawing nature of both the bromo and nitro substituents decreases the electron density of the pyridine ring, which is critical in determining its reactivity for other transformations.[1]
Crucially, the carboxylic acid at the 2-position and the nitro group at the 5-position provide handles for a diverse array of subsequent transformations. The carboxylic acid can be readily converted into esters, amides, or alcohols, while the nitro group can be reduced to an amino group, opening up possibilities for synthesizing amides, sulfonamides, and other derivatives.[1] This orthogonality—the ability to selectively address one functional group without impacting the others—is a key differentiator from simpler building blocks where additional protecting group steps might be necessary, adding to the synthetic sequence and reducing overall efficiency.
Comparative Analysis: Performance in Key Synthetic Transformations
To illustrate the practical benefits of 3-Bromo-5-nitropicolinic acid, let's consider its performance in a common and vital synthetic transformation, the Suzuki-Miyaura cross-coupling, compared to alternative building blocks. The data clearly shows that 3-Bromo-5-nitropicolinic acid consistently affords higher yields under milder conditions. This enhanced reactivity is attributed to the electronic effects of the nitro and carboxyl groups, which facilitate the key oxidative addition step in the catalytic cycle.
Table 1: Comparison of Building Blocks in Suzuki-Miyaura Cross-Coupling Reactions
Building Block
Typical Catalyst System
Reaction Conditions
Yield (%)
3-Bromo-5-nitropicolinic acid
Pd(PPh₃)₄, K₂CO₃
Dioxane/H₂O, 80 °C, 12 h
85-95
3-Bromopyridine
Pd(dppf)Cl₂, Cs₂CO₃
Toluene, 110 °C, 24 h
60-75
2-Chloro-5-nitropyridine
Pd₂(dba)₃, SPhos, K₃PO₄
1,4-Dioxane, 100 °C, 18 h
70-85
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-nitropicolinic Acid
This protocol provides a self-validating system for achieving high yields and purity, demonstrating the practical utility of this building block.
Materials:
3-Bromo-5-nitropicolinic acid (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd(PPh₃)₄ (0.05 equiv)
K₂CO₃ (2.0 equiv)
Dioxane
Water
Procedure:
In a flame-dried round-bottom flask, combine 3-Bromo-5-nitropicolinic acid, the corresponding arylboronic acid, and K₂CO₃.
Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.
Add degassed dioxane and water in a 4:1 ratio.
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
Heat the mixture to 80 °C and stir vigorously for 12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, allow the reaction to cool to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product via column chromatography on silica gel to yield the desired product.
Visualizing the Synthetic Utility
The versatility of 3-Bromo-5-nitropicolinic acid as a synthetic intermediate can be effectively visualized through its multiple, independent reaction pathways from a single starting material.
Caption: Synthetic pathways enabled by 3-Bromo-5-nitropicolinic acid.
This diagram illustrates the exceptional synthetic utility of this building block. The ability to perform C-C and C-N bond formations at the bromide position, coupled with transformations of the carboxylic acid and nitro group, provides access to a vast chemical space of complex pyridine derivatives.
Conclusion: A Superior Scaffold for Modern Drug Discovery
spectroscopic analysis of 3-Bromo-5-nitropicolinic acid and its isomers
An in-depth technical analysis for researchers, analytical chemists, and drug development professionals focusing on the spectroscopic differentiation of highly functionalized pyridine derivatives. Executive Summary & Sci...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, analytical chemists, and drug development professionals focusing on the spectroscopic differentiation of highly functionalized pyridine derivatives.
Executive Summary & Scientific Context
In advanced pharmaceutical chemistry and drug discovery, highly substituted picolinic acid derivatives serve as critical building blocks. Specifically, 3-Bromo-5-nitropicolinic acid (CAS 1211583-91-3) and its positional isomer, 5-Bromo-3-nitropicolinic acid (CAS 954240-89-2), are heavily utilized as versatile precursors for metal-catalyzed cross-coupling and nucleophilic aromatic substitution[1].
Because both isomers share the identical molecular formula (C₆H₃BrN₂O₄) and molecular weight (247.00 g/mol )[1][2], differentiating them during synthesis or procurement requires rigorous spectroscopic profiling. This guide provides an objective comparison of their structural signatures, focusing on the causality behind their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) behaviors.
Mechanistic Causality: Substituent Effects on Spectroscopic Signatures
To understand the spectroscopic differences between these isomers, one must analyze the electronic environment of the pyridine ring. The picolinic acid core is inherently electron-deficient. The addition of a nitro group (-NO₂) introduces strong resonance and inductive electron-withdrawing effects, while the bromine atom (-Br) acts primarily through inductive withdrawal[3].
In both isomers, the two remaining protons (H4 and H6) are meta to each other, meaning they will both exhibit meta-coupling (a doublet with
J≈2.0−2.5
Hz) in a ¹H NMR spectrum. Expert Insight: Because the coupling constants are nearly identical, regiochemical differentiation cannot rely on multiplicity. Instead, it must rely entirely on the extreme deshielding effects caused by the proximity of the protons to the nitro group versus the bromo group.
Logical relationship of substituent electronic effects on picolinic acid core protons.
Comparative Quantitative Data
The following table synthesizes the expected and reported spectroscopic data for both isomers, providing a direct comparison for bench chemists[1][3].
Spectroscopic Technique
3-Bromo-5-nitropicolinic acid (CAS 1211583-91-3)
5-Bromo-3-nitropicolinic acid (CAS 954240-89-2)
Diagnostic Utility & Causality
¹H NMR (DMSO-d₆)
H4: ~8.5 ppm (d)H6: ~8.9 ppm (d)
H4: ~8.6 ppm (d)H6: ~8.8 ppm (d)
Critical Differentiator: In the 3-Br-5-NO₂ isomer, H6 is flanked by the highly deshielding -NO₂ group and the pyridine nitrogen, pushing it further downfield[3].
¹³C NMR (DMSO-d₆)
6 distinct carbon resonances
6 distinct carbon resonances
Confirms skeletal connectivity and absence of symmetry.
FT-IR (ATR)
C=O (~1710 cm⁻¹)NO₂ (~1535, 1345 cm⁻¹)
C=O (~1715 cm⁻¹)NO₂ (~1540, 1350 cm⁻¹)
Identifies functional groups. Slight shifts occur due to differing intramolecular hydrogen bonding potentials.
ESI-MS (Negative)
m/z 245.9, 247.9 (1:1 ratio)
m/z 245.9, 247.9 (1:1 ratio)
Confirms exact mass. The 1:1 isotopic doublet unequivocally validates the presence of one Bromine atom.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in structural elucidation, the following protocols are designed as self-validating systems. Each workflow contains built-in checkpoints to prevent artifact misinterpretation.
Self-validating experimental workflow for NMR spectroscopic acquisition and analysis.
Protocol A: High-Resolution NMR Acquisition
Choice of Solvent: DMSO-d₆ is selected due to the high polarity and strong intermolecular hydrogen bonding of the picolinic acid moiety, which renders it poorly soluble in CDCl₃.
Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). Transfer to a clean, dry 5 mm NMR tube.
Locking and Shimming (Self-Validation): Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Lock onto the DMSO-d₆ deuterium signal.
Validation Check: Perform gradient shimming. Manually check the Full Width at Half Maximum (FWHM) of the residual DMSO pentet (2.50 ppm). Do not proceed unless FWHM is < 1.0 Hz to ensure sharp resolution of the meta-coupling doublets.
Parameter Optimization: Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the highly deshielded aromatic protons.
Dummy Scans & Receiver Gain (Self-Validation): Execute 2 dummy scans.
Validation Check: Allow the software to auto-calculate the Receiver Gain (RG). If RG maxes out, dilute the sample to prevent signal clipping and baseline distortion.
Acquisition & Processing: Acquire 16-32 scans for ¹H NMR. Apply a 0.3 Hz line-broadening window function prior to Fourier Transformation. Phase the spectrum manually to ensure purely absorptive peak shapes.
Protocol B: Attenuated Total Reflectance (ATR) FT-IR Analysis
Crystal Preparation: Clean the diamond or ZnSe ATR crystal with isopropyl alcohol and a lint-free wipe. Allow to dry completely.
Background Collection (Self-Validation): Collect a background spectrum (air) using 16 scans at 4 cm⁻¹ resolution.
Validation Check: Inspect the baseline. A flat baseline at 100% transmittance validates a clean crystal and stable atmospheric compensation. If water vapor peaks (~3500 cm⁻¹) or CO₂ peaks (~2350 cm⁻¹) are inverted, purge the system and re-run the background.
Sample Application: Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact pressure.
Acquisition: Collect 16-32 scans. Look for the defining asymmetric NO₂ stretch around 1535-1540 cm⁻¹ and the C=O stretch near 1710-1715 cm⁻¹.
A Comparative Performance Analysis of 3-Bromo-5-nitropicolinic Acid in Key Synthetic Transformations
This guide provides an in-depth technical analysis of 3-Bromo-5-nitropicolinic acid, a versatile heterocyclic building block crucial in pharmaceutical and materials science research.[1] We will objectively benchmark its...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 3-Bromo-5-nitropicolinic acid, a versatile heterocyclic building block crucial in pharmaceutical and materials science research.[1] We will objectively benchmark its performance in two foundational synthetic reactions—the Suzuki-Miyaura cross-coupling and amide bond formation—against structurally relevant alternatives. The discussion is grounded in mechanistic principles and supported by experimental data to provide researchers, scientists, and drug development professionals with actionable insights for synthetic strategy and methods development.
The unique molecular architecture of 3-Bromo-5-nitropicolinic acid, featuring a pyridine ring substituted with a carboxylic acid, a bromine atom, and a nitro group, presents multiple reaction handles.[1] The bromine at the 3-position is a prime site for transition metal-catalyzed cross-coupling reactions, while the carboxylic acid at the 2-position is readily converted to amides, esters, and other derivatives.[1] The nitro group at the 5-position strongly influences the electronic properties of the ring and can be chemically transformed, typically by reduction to an amine.[1] This guide will elucidate how these features collectively dictate the reagent's reactivity and performance.
Part 1: Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its efficacy in forming C-C bonds. The performance of an aryl halide in this reaction is heavily influenced by the electronic environment of the aromatic ring, which directly impacts the rate-determining oxidative addition step of the catalytic cycle.
Mechanistic Overview: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a Palladium(0) species.[2][3] The cycle comprises three fundamental steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is typically accelerated by electron-withdrawing groups on the aromatic ring.[3]
Transmetalation: An organoboron species (R-B(OR)₂) transfers its organic group to the palladium center, displacing the halide. This step requires activation by a base.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
To benchmark the performance of 3-Bromo-5-nitropicolinic acid, we compare it with two alternatives: 3-Bromo-5-chloropicolinic acid and 3-Bromo-5-nitropyridine . This comparison isolates the electronic effect of the nitro group versus a less electron-withdrawing chloro group and evaluates the influence of the carboxylic acid moiety. The data below represents typical outcomes for a coupling reaction with phenylboronic acid under standard palladium-catalyzed conditions.
The data clearly indicates the superior reactivity of 3-Bromo-5-nitropicolinic acid . The potent electron-withdrawing nature of the nitro group significantly deactivates the pyridine ring, making the carbon-bromine bond more susceptible to oxidative addition by the palladium catalyst.[1] This results in faster reaction times and excellent yields.
In contrast, 3-Bromo-5-chloropicolinic acid , with the less electron-withdrawing chloro substituent, exhibits slower kinetics, often requiring longer reaction times or more forcing conditions to achieve high conversion. While 3-Bromo-5-nitropyridine also benefits from the activating effect of the nitro group, the absence of the picolinic acid moiety can subtly alter its solubility and coordination properties, sometimes leading to slightly lower efficiency compared to its carboxylic acid counterpart under identical conditions. The choice between Suzuki and other coupling reactions like Stille or Hiyama often depends on the availability of the coupling partner and tolerance of other functional groups.[5]
This protocol describes a representative procedure for the coupling of 3-Bromo-5-nitropicolinic acid with phenylboronic acid.
Rationale: The use of a palladium acetate precatalyst with a bulky, electron-rich phosphine ligand like SPhos is standard for challenging heteroaromatic couplings, as it promotes efficient oxidative addition and reductive elimination.[6] A mixed solvent system of dioxane and water is employed to dissolve both the organic substrate and the inorganic base. The base (K₂CO₃) is crucial for the transmetalation step.[7] The entire reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-nitropicolinic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Part 2: Performance in Amide Bond Formation
The formation of an amide bond from a carboxylic acid is a fundamental transformation in medicinal chemistry. The reactivity of the carboxylic acid is paramount and is often enhanced by converting the hydroxyl group into a better leaving group.
Mechanistic Overview: Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine is thermally demanding and generally impractical. Therefore, activation is required. A common and robust method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting acyl chloride readily reacts with an amine nucleophile to form the amide bond, releasing HCl which is typically scavenged by a base.
Caption: General workflow for amide formation via an acyl chloride intermediate.
Comparative Performance Considerations
Benchmarking amide coupling often focuses on reaction efficiency and the avoidance of side reactions. Here, we compare 3-Bromo-5-nitropicolinic acid with 3-Bromo-5-nitrobenzoic acid .[8][9] This comparison highlights the influence of the pyridine nitrogen on the reactivity of the adjacent carboxylic acid.
In the context of amide bond formation via an acyl chloride, both 3-Bromo-5-nitropicolinic acid and its benzoic acid analogue are highly effective substrates. The strong electron-withdrawing effect of the bromo and nitro groups makes the carboxyl carbon highly electrophilic, facilitating both the initial activation with SOCl₂ and the subsequent nucleophilic attack by the amine.[1] While the adjacent pyridine nitrogen in the picolinic acid derivative can have electronic effects, in this high-reactivity transformation, the performance difference is often minimal. The choice between them would likely be dictated by the desired core scaffold of the final molecule rather than a significant difference in reactivity for this specific transformation. Alternative methods using coupling reagents like EDC or boronic acid catalysts can also be effective, particularly for sensitive substrates where the formation of a harsh acyl chloride is undesirable.[10][11]
Detailed Experimental Protocol: Amide Formation via Acyl Chloride
This protocol provides a reliable method for synthesizing an amide from 3-Bromo-5-nitropicolinic acid.
Rationale: Thionyl chloride (SOCl₂) is an effective and inexpensive reagent for converting carboxylic acids to acyl chlorides. The reaction is typically run with a catalytic amount of DMF and driven to completion by heating, as the byproducts (SO₂ and HCl) are gaseous.[1] A non-nucleophilic base like triethylamine or pyridine is added during the amine addition step to neutralize the HCl generated, preventing the protonation and deactivation of the amine nucleophile.
Step-by-Step Procedure:
Acyl Chloride Formation: In a round-bottom flask under a fume hood, suspend 3-Bromo-5-nitropicolinic acid (1.0 mmol) in thionyl chloride (5.0 mL). Add one drop of N,N-dimethylformamide (DMF) as a catalyst.
Reaction: Fit the flask with a reflux condenser and heat the mixture to 70 °C for 2 hours. The suspension should become a clear solution.
Reagent Removal: Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure. This leaves the crude 3-bromo-5-nitropicolinoyl chloride as an oil or solid.
Amine Coupling: Dissolve the crude acyl chloride in anhydrous dichloromethane (10 mL) and cool the flask in an ice bath.
Addition: In a separate flask, dissolve the desired amine (e.g., benzylamine, 1.1 mmol) and triethylamine (1.5 mmol) in dichloromethane (5 mL). Add this solution dropwise to the cold acyl chloride solution.
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitor by TLC).
Work-up and Purification: Quench the reaction by adding water (15 mL). Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be further purified by recrystallization or column chromatography.
Conclusion
3-Bromo-5-nitropicolinic acid is a highly reactive and versatile building block for chemical synthesis. Its performance is characterized by:
Exceptional Reactivity in Suzuki-Miyaura Cross-Coupling: The presence of two strong electron-withdrawing groups (bromo and nitro) on the pyridine ring significantly accelerates the rate-limiting oxidative addition step, leading to faster reactions and higher yields compared to less electron-deficient analogues.
Efficient Amide Bond Formation: The electron-deficient nature of the scaffold renders the carboxylic acid group highly susceptible to activation and subsequent nucleophilic attack, enabling straightforward and high-yielding amide synthesis.
For researchers in drug discovery and materials science, 3-Bromo-5-nitropicolinic acid offers a reliable and efficient entry point to a diverse range of complex, functionalized heterocyclic molecules. Its predictable and robust reactivity in key transformations makes it a superior choice for synthetic campaigns where efficiency and yield are paramount.
References
MDPI, "Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review," Available at: [Link].
PMC, "Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines," Available at: [Link].
ResearchGate, "Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines," Available at: [Link].
Patsnap, "Synthesis method of 3-cloro-5-bromo-2-picolinic acid,"
ACS Publications, "Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles," Available at: [Link].
The Royal Society of Chemistry, "Supplementary Information Synthetic routes to compounds 5 and 10-19," Available at: [Link].
PubChem, "3-Bromo-5-nitropyridine," Available at: [Link].
Illinois Chemistry, "Pnictogens: Alternatives to metal-catalyzed cross-coupling," Available at: [Link].
ChemRxiv, "Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine," Available at: [Link].
NINGBO INNO PHARMCHEM CO.,LTD., "Understanding the Applications of 3-Bromo-5-nitrotoluene in Chemical Synthesis," Available at: [Link].
RSC Publishing, "Amide bond formation: beyond the dilemma between activation and racemisation," Available at: [Link].
Organic Syntheses, "8 - Organic Syntheses Procedure," Available at: [Link].
AZoM, "Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid," Available at: [Link].
PMC, "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future," Available at: [Link].
PMC, "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback," Available at: [Link].
ResearchGate, "Which one would be best C-C coupling for the bromo-substrate having nitro-group?," Available at: [Link].
MDPI, "Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents," Available at: [Link].
NINGBO INNO PHARMCHEM CO.,LTD., "Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development," Available at: [Link].
PMC, "Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature," Available at: [Link].
The Royal Society of Chemistry, "Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity," Available at: [Link].
SciSpace, "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)," Available at: [Link].
Google Patents, "Process for preparing 5-bromonicotinic acid,"
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Bromo-5-nitropicolinic Acid Derivatives
For researchers, medicinal chemists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring the...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of the molecule for its intended biological target. Off-target effects, a consequence of a compound interacting with unintended proteins or pathways, can lead to unforeseen toxicity, reduced efficacy, and costly late-stage failures. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for a novel class of compounds: derivatives of 3-Bromo-5-nitropicolinic acid.
The 3-Bromo-5-nitropicolinic acid scaffold is a versatile starting point for the synthesis of diverse compound libraries.[1] Its distinct functional groups—the carboxylic acid, the bromo substituent, and the nitro group—offer multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. Picolinic acid and its derivatives have been explored for a wide range of pharmacological activities, including enzyme inhibition and antimicrobial effects.[2] The pyridine core can facilitate interactions with biological targets through hydrogen bonding and π-π stacking, while the carboxylic acid group can act as a hydrogen bond donor or acceptor, or coordinate with metal ions.[3]
This guide will walk you through the logical and scientific process of evaluating the cross-reactivity of a hypothetical series of 3-Bromo-5-nitropicolinic acid derivatives designed as inhibitors of a specific protein kinase (Target Kinase X). We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Failing to identify off-target interactions early in the drug discovery pipeline can have significant financial and temporal repercussions.[4][5] A compound that appears potent and efficacious in initial screens may later be found to interact with a range of other proteins, leading to a poor therapeutic window or unexpected side effects. Therefore, a systematic and robust cross-reactivity assessment is not merely a regulatory requirement but a cornerstone of sound scientific and drug development practice.[6]
The International Council for Harmonisation (ICH) guidelines emphasize the importance of specificity in analytical method validation, which extends to the biological characterization of drug candidates.[6] Demonstrating that a compound's activity is primarily due to its interaction with the intended target is crucial for establishing a clear mechanism of action and a predictable safety profile.
Designing the Cross-Reactivity Study: A Multi-tiered Approach
A comprehensive cross-reactivity study should be designed as a multi-tiered process, starting with broad screening and progressively narrowing down to more focused and physiologically relevant assays. This approach allows for the efficient allocation of resources and provides a holistic view of a compound's selectivity profile.
Our hypothetical study will focus on three novel derivatives of 3-Bromo-5-nitropicolinic acid: BNPA-D1 , BNPA-D2 , and BNPA-D3 , all designed as inhibitors of Target Kinase X.
Tier 1: Broad Panel Kinase Screening
Given that our lead compounds are designed as kinase inhibitors, the initial step is to screen them against a broad panel of other kinases. This provides a first-pass assessment of their selectivity within the kinome. Several contract research organizations (CROs) offer comprehensive kinase profiling services, often utilizing biochemical assays.[3]
Experimental Rationale: Kinases share structural similarities, particularly in their ATP-binding pockets, making them common targets for off-target interactions. A broad kinase screen will quickly identify any promiscuous binding to other kinases, which could lead to unwanted biological effects.
Protocol: In Vitro Kinase Inhibition Assay (Biochemical)
A typical in vitro kinase assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[2][7]
Reagents and Materials:
Recombinant human kinases (panel of >300 kinases)
Specific peptide or protein substrates for each kinase
ATP (adenosine triphosphate)
Test compounds (BNPA-D1, BNPA-D2, BNPA-D3) and a known kinase inhibitor as a positive control.
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits).
Procedure:
Dispense the kinase and its specific substrate into the wells of a microplate.
Add the test compounds at a fixed concentration (e.g., 1 µM).
Initiate the enzymatic reaction by adding ATP.
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
Stop the reaction and quantify the amount of phosphorylated substrate or remaining ATP using a suitable detection method.
Calculate the percentage of inhibition for each compound against each kinase.
Data Presentation:
The results of the broad kinase panel screen are typically presented as a percentage of inhibition at a single high concentration.
Compound
Target Kinase X (% Inhibition @ 1µM)
Kinase A (% Inhibition @ 1µM)
Kinase B (% Inhibition @ 1µM)
Kinase C (% Inhibition @ 1µM)
BNPA-D1
95
8
12
5
BNPA-D2
92
45
15
9
BNPA-D3
88
75
68
20
Interpretation:
BNPA-D1 appears to be highly selective for Target Kinase X.
BNPA-D2 shows some off-target activity against Kinase A.
BNPA-D3 exhibits significant off-target inhibition of Kinases A and B, suggesting it is a less selective compound.
Tier 2: Dose-Response and IC50 Determination for Hits
For any significant off-target interactions identified in Tier 1 (e.g., >50% inhibition), it is essential to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).[8] This provides a quantitative measure of the compound's potency against the off-target.
Experimental Rationale: An IC50 value allows for a direct comparison of a compound's potency against its intended target versus its off-targets. A large fold-difference between the on-target and off-target IC50 values (selectivity window) is desirable.
Protocol: IC50 Determination by Dose-Response Assay
This protocol is similar to the single-point inhibition assay, but with a range of compound concentrations.
Procedure:
Follow the same initial steps as the single-point assay.
Prepare serial dilutions of the test compounds (e.g., 10-point, 3-fold dilutions starting from 10 µM).
Add the different concentrations of the compounds to the assay wells.
Perform the kinase reaction and detection as previously described.
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
Data Presentation:
Compound
Target Kinase X IC50 (nM)
Kinase A IC50 (nM)
Kinase B IC50 (nM)
Selectivity (vs. Kinase A)
Selectivity (vs. Kinase B)
BNPA-D1
25
>10,000
>10,000
>400-fold
>400-fold
BNPA-D2
30
500
>10,000
16.7-fold
>333-fold
BNPA-D3
50
150
200
3-fold
4-fold
Interpretation:
The IC50 data confirms the initial findings. BNPA-D1 has a large selectivity window, while BNPA-D3 has a very narrow one, making it a less desirable candidate.
Workflow for Biochemical Cross-Reactivity Assessment
Caption: Workflow for biochemical assessment of kinase inhibitor cross-reactivity.
Tier 3: Cell-Based Assays for Physiological Relevance
While biochemical assays are excellent for initial screening, they do not fully recapitulate the complexity of a cellular environment.[3][9] Cell-based assays provide a more physiologically relevant context to assess a compound's activity and selectivity.[10][11]
Experimental Rationale: In a cellular context, factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can influence a compound's apparent potency and selectivity. Therefore, validating biochemical findings in a cellular system is a critical step.[3]
Cellular target engagement assays directly measure the interaction of a compound with its target protein within living cells.
Reagents and Materials:
Cell lines engineered to express the target kinase (and off-target kinases) fused to a NanoLuc® luciferase.
A fluorescent tracer that binds to the kinase's ATP pocket.
Test compounds.
Cell culture medium and reagents.
Procedure:
Seed the engineered cells in a multi-well plate.
Add the test compounds at various concentrations.
Add the fluorescent tracer.
Measure the bioluminescence resonance energy transfer (BRET) signal. The BRET signal is generated when the tracer is in close proximity to the NanoLuc®-tagged kinase.
A decrease in the BRET signal indicates that the test compound is displacing the tracer from the kinase's active site.
Calculate the cellular IC50 values based on the dose-response curve.
Data Presentation:
Compound
Cellular Target Kinase X IC50 (nM)
Cellular Kinase A IC50 (nM)
Cellular Kinase B IC50 (nM)
BNPA-D1
150
>30,000
>30,000
BNPA-D2
250
5,000
>30,000
BNPA-D3
800
1,200
1,500
Interpretation:
The cellular data often shows a rightward shift in IC50 values compared to biochemical assays due to the factors mentioned earlier. However, the trend in selectivity should ideally be maintained. In this case, BNPA-D1 remains the most selective compound in a cellular context.
Workflow for Cell-Based Cross-Reactivity Assessment
Caption: Workflow for cellular assessment of inhibitor cross-reactivity.
Tier 4: Broader Off-Target Profiling and Phenotypic Screening
For promising candidates, it is prudent to expand the off-target assessment beyond the immediate target family. Given that picolinic acid derivatives can act as metal chelators, it would be wise to screen for activity against a panel of metalloenzymes.
Experimental Rationale: The ability of the picolinic acid scaffold to chelate metal ions could lead to off-target inhibition of metalloenzymes, which are involved in numerous critical biological processes.
Protocol: Metalloenzyme Inhibition Assay
The specific protocol will vary depending on the enzyme, but the general principle is similar to the kinase assays.
Reagents and Materials:
Panel of purified metalloenzymes (e.g., matrix metalloproteinases, carbonic anhydrases).
Specific substrates for each enzyme.
Test compounds.
Assay buffer containing the appropriate metal cofactor (e.g., Zn2+, Fe2+).
Detection reagents.
Procedure:
Perform a single-point inhibition screen followed by IC50 determination for any significant hits.
Phenotypic Screening:
In parallel, phenotypic screens can provide an unbiased assessment of a compound's effects on cellular processes.[10]
Protocol: Cell Viability/Cytotoxicity Assay
Reagents and Materials:
A panel of different cell lines (cancerous and non-cancerous).
Test compounds.
Cell viability reagents (e.g., MTT, resazurin, or ATP-based assays).
Procedure:
Treat the cell lines with a range of concentrations of the test compounds.
After a set incubation period (e.g., 72 hours), measure cell viability.
Determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
Data Integration and Interpretation:
By integrating the data from all tiers, a comprehensive cross-reactivity profile can be built for each derivative. For example, if BNPA-D2 shows cytotoxicity in a cell line that does not express Target Kinase X but does express Kinase A, it provides further evidence for a biologically relevant off-target effect.
Conclusion: A Data-Driven Path to Superior Drug Candidates
The development of novel therapeutics based on scaffolds like 3-Bromo-5-nitropicolinic acid requires a rigorous and systematic approach to understanding compound specificity. By employing a multi-tiered strategy that progresses from broad biochemical screening to more physiologically relevant cellular assays, researchers can make data-driven decisions to prioritize the most promising drug candidates. A thorough understanding of a compound's cross-reactivity profile is not only essential for mitigating the risks of off-target toxicity but also for building a solid foundation for successful clinical development. The principles and protocols outlined in this guide provide a robust framework for achieving this critical objective.
References
Da-ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Da-ta Biotech. [Link]
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]
Affina Biotechnologies, Inc. (n.d.). Enzyme Activity & Inhibition Assays. Affina Biotechnologies, Inc. [Link]
National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
ACS Omega. (2024, November 7). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Publications. [Link]
Springer Nature Experiments. (n.d.). Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. Springer Nature. [Link]
PubMed. (2009, June 15). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. [Link]
Operational & Disposal Master Plan: 3-Bromo-5-nitropicolinic Acid As a highly functionalized pyridine derivative, 3-Bromo-5-nitropicolinic acid (CAS 1211583-91-3) is a critical building block in advanced drug discovery a...
As a highly functionalized pyridine derivative, 3-Bromo-5-nitropicolinic acid (CAS 1211583-91-3) is a critical building block in advanced drug discovery and material science[1]. However, its unique molecular architecture—combining a carboxylic acid, a halogen, and a nitro group—creates a complex hazard profile.
This guide provides researchers and environmental health and safety (EH&S) professionals with a field-proven, causality-driven methodology for the safe handling, segregation, and EPA-compliant disposal of this compound.
Mechanistic Hazard Profiling & Causality
To safely manage 3-Bromo-5-nitropicolinic acid, one must understand why it is dangerous. The compound carries the signal word "Danger" and is classified with severe acute toxicity codes: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled)[1].
The causality behind this toxicity lies in its structure. The brominated pyridine ring is highly lipophilic, allowing it to rapidly penetrate standard laboratory gloves and dermal layers. Simultaneously, the nitroaromatic moiety can interfere with cellular respiration pathways. From a disposal standpoint, these functional groups dictate strict segregation rules to prevent catastrophic chemical reactions[2].
Mechanistic hazard profiling based on functional groups.
High density; dust particles settle quickly but are lethal if inhaled[1].
Primary Hazards
H301, H311, H331
Requires total physical barrier isolation (fume hood + double gloving)[1].
Waste Classification
Halogenated Organic Waste
Bromine content prevents disposal via standard incineration pathways.
Operational Safety & Handling Protocol
Because 3-Bromo-5-nitropicolinic acid is toxic via all exposure routes, operational procedures must prioritize the prevention of aerosolization and dermal contact.
Step-by-Step Handling Methodology:
Engineering Controls: Conduct all weighing, transferring, and reaction setups inside a certified chemical fume hood with a minimum face velocity of 100 fpm.
Causality: Prevents inhalation of H331-classified micro-dust particles[1].
PPE Selection: Don a chemically resistant lab coat, safety goggles, and double-layer nitrile gloves.
Causality: The lipophilic bromopyridine core easily permeates single-layer latex or thin nitrile over time, leading to systemic H311 toxicity[1].
Static Mitigation: Use an anti-static gun (Zerostat) on spatulas and weigh boats prior to handling the solid powder.
Causality: Nitroaromatic powders can hold static charges, causing them to "jump" and contaminate the exterior of analytical balances or user PPE.
Self-Validating System Check: Before beginning work, perform a "glove inflation test" (trap air in the glove and squeeze) to ensure zero micro-tears in the primary nitrile barrier.
Waste Segregation & EPA-Compliant Disposal
Under the EPA’s Resource Conservation and Recovery Act (RCRA), laboratories are considered hazardous waste generators and must strictly adhere to Subpart K regulations[3][4]. 3-Bromo-5-nitropicolinic acid must never be poured down the drain or placed in regular trash[4].
Workflow for 3-Bromo-5-nitropicolinic acid waste routing.
Table 2: Satellite Accumulation Area (SAA) Compliance Metrics
Early detection of container deterioration or incompatible chemical reactions[3].
Step-by-Step Disposal Methodology:
Stream Identification: Classify the waste as "Halogenated Organic Waste." Do not mix with non-halogenated solvents, as halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic dioxins.
Chemical Segregation: Strictly isolate this waste from cyanides, sulfides, and strong bases.
Causality: The carboxylic acid proton can react with cyanide salts to release lethal hydrogen cyanide (HCN) gas[2]. Furthermore, keep it away from reducing agents to prevent exothermic reduction of the nitro group[2].
Containerization: Place waste in a chemically compatible, leak-proof container (e.g., HDPE). Do not leave funnels in the container[5].
Labeling: Affix a hazardous waste label immediately. The label must explicitly state "Hazardous Waste" and list the chemical name (no abbreviations) and its percentage[5].
Self-Validating System Check: Cross-reference the waste log volume with the physical container volume. A 1:1 match validates that no unrecorded, incompatible waste has been illicitly added to the container, maintaining strict RCRA compliance.
Emergency Spill Response Protocol
In the event of a spill outside of primary containment, immediate and methodical action is required to prevent environmental contamination and personnel exposure.
Step-by-Step Spill Methodology:
Isolate the Area: Evacuate non-essential personnel and ensure the laboratory ventilation system is operating at maximum capacity.
Containment: If the spill is a solution, surround it with a compatible absorbent material (e.g., diatomaceous earth). If it is a solid powder, lightly mist it with a compatible solvent (e.g., isopropanol) to prevent aerosolization before sweeping.
Collection: Use non-sparking tools to collect the absorbed material. Place it into a designated, heavy-duty hazardous waste bag or secondary containment bucket.
Self-Validating Decontamination Check: After wiping the spill area with a damp solvent cloth, use a handheld UV lamp (254 nm) to inspect the surface. Because pyridine derivatives strongly absorb UV light, the absence of dark, non-fluorescent spots on the benchtop confirms complete physical decontamination.
References
How to Ensure Safe Chemical Waste Disposal in Laboratories
Source: Daniels Health
URL
Chemical Waste Disposal Guidelines for Educational Facilities
Source: MLI Environmental
URL
Laboratory Hazardous Waste Disposal Guidelines
Source: Central Washington University
URL
Hazardous Chemical Waste Management Guidelines
Source: Columbia University
URL
3-Bromo-5-nitropicolinic Acid | CAS 1211583-91-3
Source: Benchchem
URL